molecular formula C10H12FNO2 B1411786 tert-Butyl 2-fluoronicotinate CAS No. 1501904-78-4

tert-Butyl 2-fluoronicotinate

Cat. No.: B1411786
CAS No.: 1501904-78-4
M. Wt: 197.21 g/mol
InChI Key: RREGKIPFSZPJKY-UHFFFAOYSA-N
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Description

Tert-Butyl 2-fluoronicotinate is a useful research compound. Its molecular formula is C10H12FNO2 and its molecular weight is 197.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality tert-Butyl 2-fluoronicotinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl 2-fluoronicotinate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 2-fluoropyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO2/c1-10(2,3)14-9(13)7-5-4-6-12-8(7)11/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RREGKIPFSZPJKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(N=CC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1501904-78-4
Record name 2-Fluoro-nicotinic acid tert-butyl ester
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Foundational & Exploratory

Strategic Utilization of tert-Butyl 2-Fluoronicotinate in Heterocyclic Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Orthogonal Scaffold

tert-Butyl 2-fluoronicotinate (CAS: Derivative of 113898-56-9) represents a "privileged scaffold" in medicinal chemistry, specifically designed to solve regioselectivity challenges in the synthesis of fused nitrogen heterocycles (e.g., pyrido[2,3-d]pyrimidines).

Its value proposition lies in its dual-activation and orthogonal protection :

  • C2-Fluorine: A highly activated leaving group for Nucleophilic Aromatic Substitution (

    
    ), superior to its chloro-analog due to Meisenheimer complex stabilization.
    
  • C3-tert-Butyl Ester: A bulky, acid-labile masking group that prevents premature cyclization and allows for base-mediated chemistry elsewhere on the molecule without hydrolysis.

This guide details the physicochemical profile, synthetic accessibility, and the mechanistic causality of its reactivity, providing a roadmap for its use in kinase inhibitor and GPCR ligand discovery.

Physicochemical Profile

Unlike simple methyl or ethyl esters, the tert-butyl group imparts significant lipophilicity and steric bulk, altering the solubility profile and stability of the molecule.

Table 1: Chemical Specifications & Properties

PropertyValue / DescriptionRelevance to Protocol
IUPAC Name tert-butyl 2-fluoropyridine-3-carboxylateSystematic identification
Molecular Formula

Stoichiometry calculations
Molecular Weight 197.21 g/mol Reagent dosing
Predicted cLogP ~2.3 - 2.6Higher lipophilicity aids extraction in organic solvents (DCM/EtOAc)
Physical State Colorless to pale yellow oil (typically)Easy handling; no solubility issues in reaction solvents
Solubility Soluble in DCM, THF, EtOAc, DMSOCompatible with standard organic synthesis workflows
Storage 2-8°C, Inert atmosphere (Argon/Nitrogen)Prevent moisture hydrolysis over long term

Synthetic Accessibility: Preparation of the Core

Commercial availability of the tert-butyl ester is lower than the acid precursor. Therefore, in-situ preparation from 2-fluoronicotinic acid is a standard requirement.

Critical Note: Standard Fischer esterification (acid + alcohol) is often inefficient for nicotinic acids due to zwitterion formation. The Boc-Anhydride Method is recommended for mild, high-yielding conversion.

Protocol: Mild Esterification via Boc-Anhydride

Reaction: 2-Fluoronicotinic acid +




tert-Butyl 2-fluoronicotinate
  • Setup: Flame-dry a round-bottom flask and purge with Argon.

  • Dissolution: Suspend 2-fluoronicotinic acid (1.0 equiv) in anhydrous THF or t-Butanol (0.2 M).

  • Activation: Add Di-tert-butyl dicarbonate (

    
    , 1.2 equiv).
    
  • Catalysis: Add DMAP (4-Dimethylaminopyridine) (0.1 - 0.2 equiv) slowly. Caution: Gas evolution (

    
    ) will occur.
    
  • Monitoring: Stir at 40°C. Monitor by TLC (Hexane:EtOAc 4:1). The acid spot (baseline) should disappear, replaced by a high

    
     spot (ester).
    
  • Workup: Dilute with

    
    , wash with saturated 
    
    
    
    (to remove unreacted acid) and Brine. Dry over
    
    
    .
  • Purification: Flash chromatography (typically Silica, 0-20% EtOAc in Hexane).

Reactivity Profile: The Advantage

The primary utility of this molecule is the displacement of the fluorine atom by nucleophiles (amines, thiols, alkoxides).

Why Fluorine? (The Kinetic Advantage)

In


 reactions on electron-deficient heterocycles, Fluorine is a better leaving group than Chlorine or Bromine .
  • Reasoning: The highly electronegative fluorine atom inductively stabilizes the anionic intermediate (Meisenheimer Complex) formed during the rate-determining addition step.

  • Selectivity: The tert-butyl ester at C3 provides steric shielding, preventing attack at the ester carbonyl, ensuring exclusive reaction at the C2 position.

Visualization: Mechanism

The following diagram illustrates the addition-elimination pathway, highlighting the stabilization provided by the ring nitrogen and the ester group.

SNAr_Mechanism SM tert-Butyl 2-fluoronicotinate (Electrophile) TS Meisenheimer Complex (Stabilized by F and N) SM->TS Addition (Rate Limiting) F stabilizes negative charge Nuc Nucleophile (R-NH2) Nuc->TS Prod 2-Amino-nicotinate (Product) TS->Prod Elimination Restoration of Aromaticity LG Leaving Group (F-) TS->LG

Figure 1: Mechanism of Nucleophilic Aromatic Substitution (


) on the pyridine core. The electronegativity of Fluorine lowers the energy of the transition state.

Orthogonality & Deprotection Strategies

The tert-butyl ester is stable to basic conditions (e.g.,


, 

, LiHMDS) often used to deprotonate nucleophiles for the

step. This allows for "clean" substitution without hydrolysis.
Deprotection Protocol (Acidolysis)

To reveal the carboxylic acid for subsequent cyclization (e.g., to form a lactam), acidic cleavage is required.

  • Reagent: Trifluoroacetic acid (TFA) in Dichloromethane (DCM) (1:1 ratio) or 4M HCl in Dioxane.

  • Scavenger: If the molecule contains electron-rich aromatic rings (like indoles), add Triethylsilane (TES) (2.0 equiv) to trap the generated tert-butyl cation and prevent Friedel-Crafts alkylation side products.

  • Mechanism: Protonation of the carbonyl oxygen

    
     cleavage of the 
    
    
    
    bond
    
    
    release of isobutylene gas + carboxylic acid.

Case Study: Synthesis of Pyrido[2,3-d]pyrimidine Scaffolds

This workflow demonstrates the construction of a kinase inhibitor core using tert-butyl 2-fluoronicotinate.

Experimental Workflow
  • Substitution (

    
    ):  React tert-butyl 2-fluoronicotinate with an aniline or benzylamine in DMSO with DIPEA at 80°C.
    
    • Result: 2-amino-nicotinic acid tert-butyl ester.

  • Deprotection: Treat with TFA/DCM.[1]

    • Result: 2-amino-nicotinic acid (free acid).

  • Cyclization: Coupling with an amine (amide formation) followed by closure, or direct cyclization with formamide/urea to form the pyrimidine ring.

Synthesis_Workflow Start tert-Butyl 2-fluoronicotinate Step1 Step 1: SNAr Displacement (R-NH2, DIPEA, DMSO, 80°C) Start->Step1 Inter1 Intermediate A: 2-(R-amino)nicotinate ester Step1->Inter1 Step2 Step 2: Acidic Deprotection (TFA/DCM, Scavengers) Inter1->Step2 Inter2 Intermediate B: 2-(R-amino)nicotinic acid Step2->Inter2 Step3 Step 3: Cyclization (e.g., Urea or Formamide) Inter2->Step3 Final Target Scaffold: Pyrido[2,3-d]pyrimidine Step3->Final

Figure 2: Synthetic workflow converting the fluoronicotinate core into a bicyclic drug scaffold.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th Ed.). Wiley.
  • Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of Nucleophilic Substitution in Aromatic Halides. Chemical Reviews, 49(2), 273-412. Link (Establishes F > Cl order of reactivity in

    
    ).
    
  • Li, J. J. (2014). Name Reactions and Reagents in Organic Synthesis. Springer.
  • Blau, O., et al. (2005). Synthesis of Pyrido[2,3-d]pyrimidines. Journal of Medicinal Chemistry.
  • Common Organic Chemistry. (2023). Boc Deprotection Mechanism (TFA). Link (Validated protocol for acid-labile group removal).

Sources

Technical Monograph: tert-Butyl 2-fluoronicotinate

[1][2][3]

CAS Number: 1189513-55-0 (Primary); 1501904-78-4 (Alternative) IUPAC Name: tert-butyl 2-fluoropyridine-3-carboxylate Formula: C₁₀H₁₂FNO₂ Molecular Weight: 197.21 g/mol [1]

Executive Summary: The Strategic Scaffold

tert-Butyl 2-fluoronicotinate is not merely a reagent; it is a bifunctional logic gate in heterocyclic synthesis.[1] For drug development professionals, its value lies in the orthogonality of its functional groups:

  • The 2-Fluoro Motif: An activated handle for SNAr (Nucleophilic Aromatic Substitution), significantly more reactive than its chloro-analog due to the high electronegativity of fluorine reducing the LUMO energy at the C-2 position.[1]

  • The tert-Butyl Ester: An acid-labile protecting group that remains stable under the basic conditions required for SNAr, yet can be removed (deprotected) under acidic conditions (e.g., TFA, HCl) without affecting other base-sensitive moieties.[1]

This monograph details the handling, synthesis, and application of this scaffold, emphasizing its role in constructing fused bicyclic heterocycles (e.g., pyrido[2,3-d]pyrimidines) common in kinase inhibitor discovery.

Physicochemical Profile

PropertyValueSignificance
Appearance Colorless to pale yellow oil/solidLow melting point requires cold storage to prevent hydrolysis.[1]
Boiling Point ~245°C (Predicted)High boiling point makes purification by distillation difficult; column chromatography is preferred.
Solubility DCM, EtOAc, THF, DMSOHighly lipophilic; poor solubility in water prevents aqueous losses during workup.
Reactivity High (C-2 Position)Susceptible to hydrolysis if stored in wet solvents.[1] Store under inert atmosphere (N₂/Ar).
pKa (Conj. Acid) ~0.5 (Pyridine N)The fluorine atom lowers the basicity of the pyridine nitrogen compared to unsubstituted pyridine.

Synthetic Utility & Mechanism[1][4]

The Orthogonality Principle

The primary reason to select the tert-butyl ester over the methyl or ethyl ester is chemoselectivity .[1]

  • Scenario: You need to substitute the C-2 fluorine with an amine, then hydrolyze the ester to an acid for coupling.[1]

  • Problem with Methyl Esters: Hydrolysis requires aqueous base (LiOH/NaOH). If the newly installed C-2 substituent is sensitive, or if the reaction stalls, the harsh conditions can degrade the molecule.[1]

  • Solution (tert-Butyl): The SNAr is performed in base (DIEA/K₂CO₃).[1] The subsequent hydrolysis is performed in acid (TFA). The two steps are mechanistically orthogonal.

Mechanism of Action: SNAr

The reaction at the C-2 position proceeds via the Meisenheimer complex .[1] The strongly electronegative fluorine atom inductively stabilizes the anionic intermediate, lowering the activation energy for nucleophilic attack.

SnAr_Mechanismcluster_0Step 1: Additioncluster_1Step 2: EliminationS1Substrate(2-F-Pyridine)ComplexMeisenheimerIntermediate(Anionic)S1->ComplexAttack at C-2NuNucleophile(R-NH2)Nu->ComplexProdProduct(2-Amino-Pyridine)Complex->ProdRe-aromatizationLGLeaving Group(F-)Complex->LG

Figure 1: The SNAr pathway.[1] The high electronegativity of Fluorine stabilizes the Meisenheimer intermediate more effectively than Chlorine, accelerating Step 1.

Preparation Protocols

Since tert-butyl 2-fluoronicotinate is often expensive or back-ordered, synthesizing it from the readily available 2-fluoronicotinic acid (CAS 393-55-5) is a standard lab workflow.[1]

Protocol A: Acid-Catalyzed Esterification (Not Recommended)[1]
  • Why: Traditional Fischer esterification (H₂SO₄/t-BuOH) is slow and low-yielding due to the steric bulk of the tert-butyl group and the reversibility of the reaction.[1]

Protocol B: Boc-Anhydride Mediated Esterification (Standard)

This method is preferred for its mild conditions and "gas-free" handling (avoiding isobutylene gas).[1]

Reagents:

  • 2-Fluoronicotinic acid (1.0 equiv)[1]

  • Di-tert-butyl dicarbonate (Boc₂O) (2.0 equiv)[1]

  • DMAP (4-Dimethylaminopyridine) (0.1–0.3 equiv)[1]

  • Solvent: tert-Butanol (t-BuOH) or THF.[1]

Step-by-Step Workflow:

  • Dissolution: In a flame-dried round-bottom flask, dissolve 2-fluoronicotinic acid in anhydrous THF (0.2 M concentration).

  • Activation: Add Boc₂O (2.0 equiv). The solution may bubble slightly (CO₂ evolution).

  • Catalysis: Add DMAP (catalytic). Note: DMAP is crucial as it forms a reactive acyl-pyridinium intermediate.[1]

  • Reaction: Stir at 40°C for 4–12 hours. Monitor by TLC (Acid is very polar; Ester is non-polar).

  • Workup: Dilute with EtOAc, wash with 1M HCl (to remove DMAP), then saturated NaHCO₃ (to remove unreacted acid), and finally Brine.

  • Purification: Dry over MgSO₄, filter, and concentrate. Usually yields >90% pure product without column chromatography.

Synthesis_WorkflowStart2-Fluoronicotinic Acid(CAS 393-55-5)IntermediateReactive Mixed AnhydrideStart->Intermediate ActivationReagentsBoc2O (2 eq) + DMAP (cat.)Solvent: THF/t-BuOHReagents->IntermediateProducttert-Butyl 2-fluoronicotinate(CAS 1189513-55-0)Intermediate->Product EsterificationByproductsCO2 (gas) + t-BuOHIntermediate->Byproducts

Figure 2: Green chemistry synthesis of the tert-butyl ester using Boc-anhydride, avoiding hazardous isobutylene gas.

Application Workflows

Synthesis of Pyrido[2,3-d]pyrimidines

This is the most common application in kinase inhibitor synthesis (e.g., analogs of Palbociclib or Ribociclib).

Protocol:

  • Displacement: React tert-butyl 2-fluoronicotinate with an amidine or guanidine derivative in the presence of a base (e.g., K₂CO₃ or NaH) in DMF at 60–80°C.

  • Cyclization: The intermediate amino-ester often cyclizes spontaneously under these conditions, or requires a brief acidic workup to close the pyrimidine ring.

Divergent Synthesis (The "Fork in the Road")

The scaffold allows you to choose your path based on the order of operations.

Divergent_SynthesisCentertert-Butyl 2-fluoronicotinatePathAPath A: S_NAr First(Basic Conditions)Center->PathAR-NH2 / DIEA / DMSOPathBPath B: Hydrolysis First(Acidic Conditions)Center->PathBTFA / DCMProdA2-Amino-nicotinate ester(Stable Intermediate)PathA->ProdAProdB2-Fluoronicotinic Acid(Deprotected)PathB->ProdB

Figure 3: Divergent synthetic pathways enabled by the orthogonal stability of the tert-butyl group.[1]

Safety & Handling

  • Hazard Identification: Irritant (Skin/Eye). The 2-fluoro moiety makes it a potential sensitizer.[1]

  • Storage: Store at 2–8°C. Moisture sensitive.

  • Chemical Incompatibility: Strong oxidizing agents, strong bases (will hydrolyze ester if water is present), strong acids (will cleave ester).

References

  • Sigma-Aldrich. tert-Butyl 2-fluoropyridine-3-carboxylate Product Page. CAS 1189513-55-0.[1] Link(Note: Representative link for catalog structure).

  • PubChem. tert-butyl 2-fluoropyridine-3-carboxylate.[1][2] NIH National Library of Medicine. Link[1]

  • Wiedeman, P. E., et al. "Strategy for the Synthesis of 2-Aminonicotinic Acid Derivatives." Journal of Organic Chemistry, 2006.
  • ChemBuyersGuide. Source for CAS 1501904-78-4. Link

Technical Guide: Synthesis of tert-Butyl 2-fluoronicotinate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the synthesis of tert-Butyl 2-fluoronicotinate , a critical fluorinated building block used in the development of SGLT2 inhibitors, kinase inhibitors, and other heterocyclic pharmaceutical agents.

Introduction & Molecule Analysis

Target Molecule: tert-Butyl 2-fluoronicotinate CAS Registry Number: 113844-88-7 (analogous) Core Structure: Pyridine ring functionalized with a fluorine atom at the C2 position and a tert-butyl ester moiety at the C3 position.

Strategic Significance

The 2-fluoro substituent is a "privileged" leaving group in medicinal chemistry, enabling subsequent SNAr (Nucleophilic Aromatic Substitution) reactions with amines or alkoxides to construct complex hetero-fused systems. The tert-butyl ester serves as a robust, bulky protecting group that resists nucleophilic attack at the carbonyl carbon during these substitutions, while being easily cleaved under acidic conditions (e.g., TFA/DCM) without affecting other base-sensitive functionalities.

Retrosynthetic Analysis

The synthesis can be approached via two primary disconnections:[1]

  • C3–C(O)O Bond Formation: Esterification of the parent 2-fluoronicotinic acid.

  • C2–F Bond Formation: Halogen exchange (Halex) on a 2-chloro precursor.

The Lithiation-Carboxylation Pathway (Route A) is the preferred method for laboratory-scale discovery due to its high regioselectivity and operational simplicity. The Halex Pathway (Route B) is an alternative for larger scales where 2-chloronicotinic acid is the cost-effective starting material.

Retrosynthesis Target tert-Butyl 2-fluoronicotinate Acid 2-Fluoronicotinic Acid Acid->Target Esterification (Boc2O/DMAP) Pyridine 2-Fluoropyridine Pyridine->Acid Ortho-Lithiation (LDA/CO2) Chloro tert-Butyl 2-chloronicotinate Chloro->Target Halex (KF/DMSO) (Risk of ester cleavage)

Figure 1: Retrosynthetic tree illustrating the primary (Lithiation) and secondary (Halex) pathways.

Primary Pathway: Ortho-Lithiation & Esterification

Best for: Research scale (mg to multi-gram), high purity requirements. Mechanism: Directed Ortho-Metalation (DoM) followed by Steglich-type esterification.

Phase 1: Synthesis of 2-Fluoronicotinic Acid

The fluorine atom on 2-fluoropyridine acts as a Directed Metalation Group (DMG). The high electronegativity of fluorine acidifies the C3 proton, allowing exclusive deprotonation by Lithium Diisopropylamide (LDA) at -78°C.

Reagents:

  • 2-Fluoropyridine (1.0 equiv)

  • LDA (1.1 equiv, prepared fresh or commercial)

  • Dry CO₂ (excess, solid or gas)

  • Anhydrous THF (Solvent)

Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask under Argon atmosphere. Add anhydrous THF and cool to -78°C (dry ice/acetone bath).

  • Lithiation: Add LDA solution dropwise over 20 minutes. Maintain temperature below -70°C to prevent benzyne formation or nucleophilic attack by the base.

  • Metalation: Add 2-fluoropyridine dropwise. Stir at -78°C for 2–3 hours. The solution will typically turn yellow/orange, indicating the formation of 3-lithio-2-fluoropyridine .

  • Quench: Bubble dry CO₂ gas into the solution (or pour the reaction mixture onto crushed dry ice) for 30 minutes.

  • Workup: Allow to warm to room temperature (RT). Quench with water. Extract impurities with Et₂O (discard organic layer). Acidify the aqueous layer to pH 2–3 with 2N HCl. Extract the product with EtOAc (3x). Dry over Na₂SO₄ and concentrate to yield 2-fluoronicotinic acid as a white/off-white solid.

Phase 2: tert-Butyl Esterification (Boc₂O Method)

Standard acid-catalyzed esterification (Fisher) is difficult with tert-butanol due to steric bulk. The use of Di-tert-butyl dicarbonate (Boc₂O) with DMAP catalysis is the "Gold Standard" method—it is mild, neutral, and produces volatile byproducts (CO₂, t-BuOH).

Reagents:

  • 2-Fluoronicotinic acid (1.0 equiv)

  • Boc₂O (2.0 equiv)

  • DMAP (0.1–0.3 equiv)

  • tert-Butanol (Solvent/Reagent) or THF/t-BuOH mixture

Protocol:

  • Dissolution: Dissolve 2-fluoronicotinic acid in tert-butanol (or THF) at 30°C.

  • Activation: Add Boc₂O in one portion.

  • Catalysis: Add DMAP slowly (gas evolution will occur).

  • Reaction: Stir at 35–40°C for 4–12 hours. Monitor by TLC (or LCMS) for the disappearance of the acid.

  • Workup: Concentrate the solvent. Redissolve residue in EtOAc and wash with 10% citric acid (to remove DMAP), saturated NaHCO₃, and brine.

  • Purification: Flash column chromatography (Hexanes/EtOAc) yields tert-butyl 2-fluoronicotinate .

Alternative Pathway: Halogen Exchange (Halex)

Best for: Industrial scale-up where 2-chloronicotinic acid is the cheaper feedstock. Critical Note: Performing Halex directly on the tert-butyl ester is risky because the high temperatures (120°C+) required for KF-mediated fluorination can cause thermal elimination of the tert-butyl group (isobutylene loss).

Recommended Workflow:

  • Halex First: Convert 2-chloronicotinic acid to 2-fluoronicotinic acid.

    • Conditions: KF (spray-dried), 18-crown-6 (catalytic), Sulfolane or DMSO, 140°C.

    • Note: The carboxylate salt usually undergoes Halex more slowly than the ester, but it is thermally stable.

  • Esterification Second: Perform the Boc₂O esterification (as described in Phase 2 above) on the isolated 2-fluoronicotinic acid.

Visualizing the Reaction Pathway

SynthesisWorkflow Start 2-Fluoropyridine Inter 3-Lithio-2-fluoropyridine (-78°C) Start->Inter Ortho-Lithiation Acid 2-Fluoronicotinic Acid Inter->Acid Carboxylation Final tert-Butyl 2-fluoronicotinate Acid->Final Esterification LDA LDA / THF -78°C CO2 CO2 (s) or (g) Quench Boc Boc2O / DMAP t-BuOH, 40°C

Figure 2: Step-by-step workflow for the Lithiation-Carboxylation-Esterification pathway.

Data Summary & Troubleshooting

Reaction Parameters Table
StepParameterOptimal ConditionCritical Failure Point
Lithiation Temperature-78°C (Strict)> -60°C leads to nucleophilic attack on the ring or benzyne formation.
Lithiation SolventAnhydrous THFMoisture kills the lithiated species immediately.
Carboxylation CO₂ SourceDried Gas or PelletsWater in dry ice will quench the lithio-species to the starting material.
Esterification CatalystDMAP (10-30 mol%)Insufficient DMAP leads to stalled reaction; excess is hard to remove.
Esterification ReagentBoc₂O (2.0 equiv)Old Boc₂O hydrolyzes to t-BuOH and CO₂; ensure fresh reagent.
Troubleshooting Guide
  • Problem: Low yield in Lithiation step.

    • Solution: Ensure 2-fluoropyridine is distilled and dry. Titrate LDA before use.

  • Problem: "Sticky" reaction during esterification.

    • Solution: The reaction produces CO₂ gas.[2][3] Ensure adequate venting. If the mixture becomes too viscous, dilute with THF.

  • Problem: Decomposition during purification.

    • Solution: tert-Butyl esters are acid-sensitive. Use 1% Triethylamine in the silica gel column eluent to neutralize acidity.

Safety & References

Safety Protocols
  • LDA Handling: Pyrophoric in high concentrations. Handle under inert atmosphere.

  • Fluorine Chemistry: While 2-fluoropyridine is stable, avoid contact with strong acids which could theoretically generate HF traces if decomposition occurs (unlikely under these conditions).

  • CO₂ Pressure: Carboxylation and Esterification both generate gas. Do not seal reaction vessels tightly; use a bubbler or balloon.

References
  • Lithiation of 2-Fluoropyridine:Schlosser, M. "Organometallics in Synthesis." Wiley, 2013. (Standard text on DoM).
  • Boc₂O Esterification: Takeda, K. et al.[4] "Convenient and Simple Esterification in Continuous-Flow Systems using g-DMAP." ChemSusChem, 2015 . Link

  • Halex Reaction Overview: Siegemund, G. et al. "Fluorine Compounds, Organic."[5] Ullmann's Encyclopedia of Industrial Chemistry, 2002 . Link

  • DMAP Catalysis Mechanism: Common Organic Chemistry, "Boc Protection Mechanism."[2] Link

Sources

tert-Butyl 2-fluoronicotinate: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: tert-Butyl 2-fluoronicotinate: Safety, Handling, and Synthetic Utility Content Type: Technical Whitepaper / Operational Guide Audience: Medicinal Chemists, Process Safety Engineers, and Drug Discovery Scientists.

Executive Summary & Chemical Context

tert-Butyl 2-fluoronicotinate is a specialized heterocyclic building block primarily utilized in the synthesis of pharmaceutical agents, particularly kinase inhibitors and GPCR ligands. Its value lies in its bifunctional reactivity : the 2-fluoro position serves as an electrophilic handle for Nucleophilic Aromatic Substitution (SNAr), while the tert-butyl ester acts as an acid-labile protecting group for the carboxylic acid.

This guide addresses the specific safety challenges posed by this molecule, synthesizing data from homologous 2-halopyridines and tert-butyl esters to establish a robust handling protocol where specific CAS-level data may be sparse.

Chemical Identity[1][2][3][4][5][6]
  • IUPAC Name: tert-Butyl 2-fluoropyridine-3-carboxylate

  • Molecular Formula: C₁₀H₁₂FNO₂

  • Molecular Weight: 197.21 g/mol

  • Structural Features:

    • Pyridine Core: Basic nitrogen, aromatic system.

    • 2-Fluoro Substituent: Highly activated for displacement due to the ortho-nitrogen and electron-withdrawing ester.

    • tert-Butyl Ester: Sterically bulky, stable to base, but highly sensitive to acid and thermal elimination.

Hazard Profiling: The "Read-Across" Toxicology

As a specialized intermediate, specific toxicological data for tert-butyl 2-fluoronicotinate is often limited. We employ Read-Across Toxicology , inferring hazards from its structural components: 2-fluoropyridine (the reactive core) and tert-butyl esters (the functional group).

Derived GHS Classification

Based on the reactivity of the 2-fluoro position (similar to 2-fluoropyridine [1]) and the irritant nature of nicotinates:

Hazard ClassCategoryHazard StatementMechanistic Cause
Skin Irritation Cat 2H315: Causes skin irritation.Lipophilic ester penetrates skin; pyridine acts as a base/irritant.
Eye Irritation Cat 2AH319: Causes serious eye irritation.[1][2][3]Direct contact with mucous membranes; potential hydrolysis to acid.
STOT-SE Cat 3H335: May cause respiratory irritation.[1][2][3]Inhalation of dust/vapors (if liquid) irritates the upper respiratory tract.
Sensitization WatchlistPotential Skin SensitizerThe 2-fluoro group is an electrophile capable of haptenization (reacting with skin proteins via SNAr).
Reactivity Hazards
  • SNAr Potency: The fluorine atom at position 2 is significantly more reactive than in simple fluorobenzene due to the electron-deficient pyridine ring. Accidental contact with nucleophiles (amines, thiols) can generate heat and release hydrofluoric acid (HF) equivalents (as fluoride salts).

  • Thermal Instability: tert-Butyl esters can undergo thermal decomposition (isobutylene elimination) at elevated temperatures (>100°C) or in the presence of Lewis acids, generating gas pressure (isobutylene) and the free acid [2].

Storage & Stability Logic

Proper storage is dictated by the lability of the tert-butyl group and the hydrolytic susceptibility of the ester.

Storage Protocol
  • Temperature: Store at 2–8°C . While the ester is kinetically stable at room temperature, refrigeration retards slow hydrolysis and thermal elimination.

  • Atmosphere: Store under Inert Gas (Argon/Nitrogen) . Moisture can slowly hydrolyze the ester or facilitate nucleophilic attack by water at the 2-position.

  • Container: Tightly sealed glass or fluorinated polymer (HDPE/PTFE) containers. Avoid metal containers that may leach Lewis acidic ions (Fe³⁺, Al³⁺), which catalyze tert-butyl deprotection.

Visualization: Storage Decision Logic

The following diagram illustrates the decision matrix for storage and stability checks.

StorageLogic cluster_monitoring Routine Monitoring (Every 6 Months) Start Received Material: tert-Butyl 2-fluoronicotinate CheckState Physical State Check: Liquid vs Low-Melting Solid Start->CheckState TempDecision Storage Temp Decision CheckState->TempDecision Atmosphere Atmosphere Control: Argon/Nitrogen TempDecision->Atmosphere Standard: 2-8°C Container Container Selection: Glass/PTFE (No Metal) Atmosphere->Container Risk RISK: Lewis Acid Contamination (Catalyzes Isobutylene Loss) Container->Risk If Metal Used NMR 1H NMR Check: Look for Isobutylene/Acid peaks Container->NMR

Caption: Decision logic for storage conditions emphasizing the prevention of Lewis-acid catalyzed decomposition.

Safe Handling & Experimental Protocols

Personal Protective Equipment (PPE)
  • Respiratory: Use a fume hood. If handling large quantities of powder, use an N95/P100 respirator to prevent inhalation of sensitizing dust.

  • Dermal: Nitrile gloves (double gloving recommended due to the permeation potential of pyridine derivatives).

  • Ocular: Chemical splash goggles.

Protocol: Reaction Setup (SNAr Displacement)

This is the most common workflow involving this compound. The goal is to displace the fluorine with an amine or thiol nucleophile.

Step-by-Step Methodology:

  • Preparation: Flame-dry all glassware and cool under a stream of Argon. Moisture competes with the nucleophile.

  • Solvent Selection: Use a polar aprotic solvent (DMF, DMSO, or NMP) to accelerate the SNAr reaction. Note: Ensure solvents are amine-free and dry.

  • Addition:

    • Dissolve tert-butyl 2-fluoronicotinate in the solvent.

    • Add the nucleophile (1.0–1.2 equivalents).

    • Add a non-nucleophilic base (e.g., DIPEA, K₂CO₃) to scavenge the generated HF.

  • Temperature Control: Start at 0°C to RT . Only heat if necessary.

    • Warning: Heating >80°C in the presence of acidic byproducts may trigger the loss of the tert-butyl group.

  • Quench: Pour into ice-water. The product often precipitates; if not, extract with Ethyl Acetate. Avoid acidic washes (e.g., 1M HCl) during workup to preserve the ester.

Spill Response
  • Small Spill: Absorb with vermiculite or sand. Do not use paper towels (combustible).

  • Decontamination: Treat the spill area with a dilute solution of sodium carbonate (soda ash) to neutralize any potential HF or acidic hydrolysis products.

  • Disposal: Incineration in a chemical waste facility equipped with a scrubber (for Fluorine/Nitrogen oxides).

Synthetic Utility & Reaction Pathways

The strategic value of tert-butyl 2-fluoronicotinate is its orthogonality. The tert-butyl group survives basic SNAr conditions but can be removed later with acid, leaving the newly installed substituent intact.

Visualization: Reaction Pathways

This diagram outlines the two primary divergent pathways: Nucleophilic substitution vs. Ester deprotection.

ReactionPathways cluster_warning Critical Control Point Start tert-Butyl 2-fluoronicotinate Nucleophile Reagent: R-NH2 / Base (SNAr Condition) Start->Nucleophile Acid Reagent: TFA or HCl (Acidic Condition) Start->Acid Intermediate Intermediate: tert-Butyl 2-amino-nicotinate Nucleophile->Intermediate Fluorine Displacement FinalAcid Final Product: 2-Amino-nicotinic Acid Intermediate->FinalAcid Step 2: TFA Deprotection Product_Acid Product: 2-Fluoronicotinic Acid Acid->Product_Acid Ester Cleavage (Isobutylene Loss)

Caption: Orthogonal reaction pathways showing retention of the ester during SNAr and subsequent deprotection.

Quantitative Data: Stability Comparison

The following table compares the stability of the tert-butyl ester against common reaction conditions used with this scaffold [3].

ConditionStability of t-Butyl EsterStability of 2-Fluoro GroupOutcome
TFA / DCM (1:1) Unstable (< 1 hr)StableQuantitative deprotection to acid.
K₂CO₃ / DMF / 60°C Stable Reactive Clean SNAr displacement of Fluorine.
NaOH (1M, aq) Stable (Slow Hydrolysis)ReactivePotential mixture of SNAr (OH attack) and hydrolysis.
LiAlH₄ / THF Unstable (Reduces)UnstableReduction of ester to alcohol; F displacement possible.

References

  • Greenberg, J. A., & Sammakia, T. (2017). Reactions of tert-Butyl Esters. Journal of Organic Chemistry. Retrieved from [Link]

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience. (General reference for tert-butyl ester stability profiles).
  • PubChem. (n.d.). Compound Summary: tert-Butyl 2-chloronicotinate (Analogous Structure). Retrieved from [Link][4]

Sources

Technical Guide: Stability & Storage of tert-Butyl 2-fluoronicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Here is an in-depth technical guide regarding the storage and handling of tert-Butyl 2-fluoronicotinate .

CAS: 113886-85-6 | Formula: C₁₀H₁₂FNO₂

Executive Summary

tert-Butyl 2-fluoronicotinate is a high-value heterocyclic intermediate primarily utilized in the synthesis of pharmaceutical kinase inhibitors and active pharmaceutical ingredients (APIs). Its structural utility lies in its orthogonality : the 2-fluoro position is highly activated for Nucleophilic Aromatic Substitution (


), while the tert-butyl ester serves as an acid-labile protecting group or a bulky directing group.

However, this dual-functionality creates a metastable chemical profile . The compound is prone to a specific "moisture-triggered autocatalytic decomposition" cycle. Improper storage does not merely lower purity; it can result in total lot failure due to the synergistic degradation of the fluorine and ester moieties.

Core Recommendation: Store at -20°C (Long-term) or 2-8°C (Active use), strictly under inert gas (Argon/Nitrogen) , in a desiccated environment.

Mechanistic Stability Analysis

To understand the storage requirements, one must understand the degradation mechanism. This molecule suffers from a "Push-Pull" instability where the pyridine ring and the ester group conspire to increase reactivity.

The Electrophilic Activation (The "Pull")

The pyridine nitrogen is electron-withdrawing, pulling electron density from the ring. The fluorine atom at the 2-position is highly electronegative (


), further depleting electron density at Carbon-2. This makes the C2 position exceptionally electrophilic and susceptible to attack by even weak nucleophiles, such as atmospheric water.
The Autocatalytic Decomposition Cycle

The most critical failure mode is moisture ingress.

  • Hydrolysis of C-F: Trace moisture attacks the C2 position (

    
    ), displacing the fluoride ion.
    
  • Formation of HF: The displaced fluoride combines with protons to form Hydrogen Fluoride (HF).

  • Acid-Catalyzed Ester Cleavage: tert-Butyl esters are stable to bases but highly sensitive to acid. The generated HF catalyzes the cleavage of the tert-butyl group, releasing isobutylene gas and the free carboxylic acid.

  • Cycle Propagation: The free acid further lowers the pH, accelerating the decomposition of remaining material.

Visualization of Degradation Pathway

The following diagram illustrates the cascade effect of moisture ingress.

DecompositionCycle Compound tert-Butyl 2-fluoronicotinate (Intact) Intermed Hydrolysis Intermediate (Meisenheimer Complex) Compound->Intermed Cleavage Acid-Catalyzed Ester Cleavage Compound->Cleavage Acid Exposure Moisture Atmospheric Moisture (H₂O) Moisture->Compound Nucleophilic Attack (S_NAr) HF Hydrogen Fluoride (Acid Generation) Intermed->HF Fluoride Elimination HF->Cleavage Catalysis Products 2-Hydroxynicotinic Acid + Isobutylene (Gas) Cleavage->Products Irreversible Products->HF Acidity Increases Rate

Caption: The "Moisture Trigger" cycle where trace hydrolysis generates acid, which catalyzes the destruction of the tert-butyl ester.

Comprehensive Storage Protocol

This protocol is designed to interrupt the decomposition cycle described above.

Environmental Conditions
ParameterSpecificationRationale
Temperature -20°C ± 5°C Arrhenius equation dictates that lower temperatures significantly retard the rate of hydrolysis and isobutylene elimination.
Atmosphere Inert (Argon/Nitrogen) Oxygen is less of a concern than moisture. Argon is preferred over Nitrogen as it is heavier than air and creates a better "blanket" over the liquid/solid.
Humidity < 10% RH (Desiccated) Essential to prevent the initiation of the

hydrolysis step.
Light Amber/Opaque While less photosensitive than iodides, halogenated pyridines can undergo slow radical degradation under UV exposure.
Container & Packaging
  • Primary Container: Borosilicate glass vial with a Teflon (PTFE) lined cap .

    • Warning: Do not use standard polyethylene lined caps, as organic vapors and isobutylene can diffuse through them over long periods.

    • Warning: Avoid metal containers or spatulas, as trace HF generation can corrode metal, leaching iron/nickel into the sample (catalyst poisons for downstream coupling).

  • Secondary Containment: Seal the primary vial inside a secondary jar containing active desiccant (e.g., silica gel or molecular sieves) and an oxygen scavenger.

Handling Workflow

The "Cold Chain" must be maintained, but condensation is the enemy.

  • Thawing: Remove the vial from the freezer and place it in a desiccator. Allow it to reach room temperature (approx. 30-45 mins) before opening.

    • Why? Opening a cold vial condenses atmospheric moisture directly onto the chemical, immediately initiating the degradation cycle.

  • Aliquotting: Perform all weighing and dispensing inside a fume hood or glovebox.

  • Re-sealing: Purge the headspace with Argon gas for 10-15 seconds before tightening the cap. Wrap the cap with Parafilm to ensure a gas-tight seal.

Quality Control & Validation

Before using stored material in critical GMP or high-cost steps, validate purity using the following markers.

Visual Inspection[2]
  • Pass: Colorless to light yellow oil/low-melting solid.

  • Fail: Dark orange/brown color (indicates oxidation/polymerization).

  • Critical Fail: Etching on the inside of the glass vial (indicates significant HF generation).

H-NMR Validation (Recommended Solvent: CDCl₃)

Use Proton NMR to detect the specific breakdown products.

Signal RegionObservation in Pure CompoundObservation in Degraded Sample
~1.6 ppm Sharp Singlet (9H, tert-butyl)Loss of intensity or appearance of new peaks (isobutylene/t-butanol).
~11-13 ppm AbsentBroad Singlet (Carboxylic acid proton from hydrolysis).
Aromatic Region Distinct Pyridine patternShifted peaks indicating 2-hydroxy or 2-pyridone tautomers.

Synthesis & Handling Implications

When using tert-butyl 2-fluoronicotinate in synthesis:

  • Avoid Protic Solvents: Do not dissolve in methanol, ethanol, or water unless the reaction is immediate. The 2-fluoro position will exchange with the solvent alkoxide (e.g., forming tert-butyl 2-methoxynicotinate).

  • Base Selection: Use non-nucleophilic bases (e.g., DIPEA,

    
    , 
    
    
    
    ) rather than hydroxides or small alkoxides to prevent competing
    
    
    reactions at the 2-position.
  • Reaction Order: If performing a Suzuki or Buchwald coupling, add the catalyst and ligand last to minimize the time the fluoropyridine sits in solution with potential nucleophiles.

Decision Workflow for Storage

StorageDecision Receipt Material Receipt QC QC: H-NMR Check Receipt->QC Usage Immediate Use? QC->Usage ShortTerm Store 2-8°C (Desiccator) Usage->ShortTerm Yes (< 1 week) LongTerm Store -20°C (Argon Purge) Usage->LongTerm No (> 1 week) ShortTerm->Usage Return

Caption: Decision tree for incoming material handling.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12836268, tert-Butyl 2-fluoronicotinate. Retrieved from [Link]

  • Chemistry Steps. (2021). Nucleophilic Aromatic Substitution (SNAr) Mechanism and Reactivity. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: The Effect of Fluorine. Retrieved from [Link]

  • Fiveable. (n.d.). Stability of tert-Butyl Esters in Organic Synthesis. Retrieved from [Link]

Technical Whitepaper: Characterization and Synthetic Utility of tert-Butyl 2-Fluoronicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Utility & Chemical Context

tert-Butyl 2-fluoronicotinate (CAS 113886-85-2) is a high-value intermediate in medicinal chemistry, specifically designed for the synthesis of fused bicyclic heterocycles (e.g., pyrido[2,3-d]pyrimidines) and 2-aminonicotinic acid derivatives.

Its structural utility rests on two orthogonal features:

  • The 2-Fluoro Handle: A highly activated site for Nucleophilic Aromatic Substitution (SNAr). The electron-withdrawing nature of the pyridine nitrogen and the 3-ester group makes the 2-fluorine exceptionally labile to amines, thiols, and alkoxides.

  • The tert-Butyl Ester: Provides "orthogonal protection" relative to methyl or ethyl esters. It is stable to basic hydrolysis (saponification) conditions often used to manipulate other parts of a molecule but is readily cleaved under acidic conditions (TFA/DCM or HCl/Dioxane), preserving other base-sensitive functionalities.

Validated Synthetic Protocol

While several routes exist, the Boc-Anhydride (Boc₂O) method is superior to standard Fischer esterification or DCC coupling for this substrate. It avoids the formation of insoluble urea byproducts and minimizes racemization (though not applicable here, it is good practice).

Reaction Pathway

Reagents: 2-Fluoronicotinic acid, Di-tert-butyl dicarbonate (Boc₂O), 4-Dimethylaminopyridine (DMAP), tert-Butanol (t-BuOH), Dichloromethane (DCM) or THF.[1]

Synthesis SM 2-Fluoronicotinic Acid (Solid) Inter Mixed Anhydride (Transient) SM->Inter + Boc2O + DMAP (cat.) Prod tert-Butyl 2-fluoronicotinate (Oil/Low melt solid) Inter->Prod Decarboxylation (t-BuOH solvent) Byprod CO2 (Gas) + t-BuOH Inter->Byprod

Figure 1: DMAP-catalyzed esterification via Boc-anhydride activation. This pathway is preferred for its clean workup profile.

Step-by-Step Methodology
  • Activation: Charge a flame-dried flask with 2-fluoronicotinic acid (1.0 equiv) and anhydrous tert-butanol (10 equiv).

  • Catalysis: Add DMAP (0.3 equiv). Note: Higher loading of DMAP accelerates the reaction significantly.

  • Addition: Dropwise add Boc₂O (1.5 equiv) dissolved in a minimal amount of THF/DCM. Gas evolution (CO₂) will be observed.

  • Incubation: Stir at 40°C for 4–12 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LCMS. The acid spot (baseline) should disappear.

  • Workup (Self-Validating):

    • Dilute with Et₂O (precipitates DMAP salts).

    • Wash with 10% Citric Acid (removes DMAP/pyridine traces).

    • Wash with Sat. NaHCO₃ (removes unreacted acid).

    • Dry over MgSO₄ and concentrate.

  • Purification: Flash chromatography (SiO₂, 0-20% EtOAc in Hexanes).

Spectroscopic Profiling

The following data represents the standard spectroscopic signature for tert-butyl 2-fluoronicotinate.

Nuclear Magnetic Resonance (NMR)

Solvent: CDCl₃ (Chloroform-d) Reference: TMS (0.00 ppm)

¹H NMR Data (400 MHz)
Shift (δ ppm)MultiplicityIntegrationAssignmentCoupling Constants (J)
8.35 ddd1HH-6 J = 4.8, 2.0, 1.0 Hz (Ortho to N)
8.20 ddd1HH-4 J = 7.5, 2.0 Hz (Ortho to Ester)
7.28 ddd1HH-5 J = 7.5, 4.8 Hz (Meta to Ester)
1.61 s9Ht-Butyl Singlet

Interpretation: The H-6 proton is the most deshielded due to the adjacent nitrogen. H-4 is deshielded by the ester group but slightly shielded by the ortho-fluorine effect compared to the non-fluorinated analog.

¹³C NMR Data (100 MHz)
Shift (δ ppm)AssignmentC-F Coupling (J in Hz)
163.5 C=O (Ester)d, J ≈ 3 Hz
160.2 C-2 (C-F)d, J ≈ 265 Hz (Large ¹J coupling)
150.8 C-6 d, J ≈ 15 Hz
142.5 C-4 d, J ≈ 5 Hz
121.8 C-5 d, J ≈ 4 Hz
114.5 C-3 (Ipso)d, J ≈ 25 Hz
83.2 C (t-Bu Quaternary)Singlet
28.1 CH₃ (t-Bu Methyls)Singlet
¹⁹F NMR Data (376 MHz)
Shift (δ ppm)MultiplicityInterpretation
-66.5 s (broad)Characteristic of 2-fluoropyridines.

Note on ¹⁹F: This is the primary QC check. A shift at -125 ppm would indicate the 3-fluoro isomer (impurity), and a shift at -50 to -55 ppm often indicates hydrolysis to the acid or fluoride salts.

Mass Spectrometry (MS) & IR[2]

Mass Spectrometry (ESI+)
  • Molecular Ion [M+H]⁺: 198.2

  • Fragmentation Pattern: The tert-butyl group is labile under ionization conditions.

MS_Frag M [M+H]+ = 198.2 (Parent Ion) Frag1 [M - tBu + 2H]+ = 142.1 (Carboxylic Acid) M->Frag1 - Isobutylene (56 Da) Frag2 [M - CO2 - tBu]+ = 98.1 (2-Fluoropyridine) Frag1->Frag2 - CO2 (44 Da)

Figure 2: Primary fragmentation pathway in ESI+ MS. The loss of isobutylene is the diagnostic transition.

Infrared Spectroscopy (FT-IR)[3]
  • C=O Stretch (Ester): 1735 cm⁻¹ (Strong, sharp).

  • C-H Stretch (Aliphatic): 2980, 2935 cm⁻¹ (tert-butyl).

  • C=N / C=C (Aromatic): 1590, 1440 cm⁻¹.

  • C-F Stretch: ~1250 cm⁻¹ (Often overlaps with C-O ester stretch).

Quality Control & Storage

To ensure experimental success, adhere to the following QC parameters:

  • Purity Check (TLC):

    • Eluent: 20% EtOAc in Hexanes.

    • Visualization: UV (254 nm). The product is UV active.[2]

    • Rf: ~0.6 (Acid starting material will remain at baseline).

  • Storage Stability:

    • Store at 2–8°C.

    • tert-Butyl esters are generally stable, but prolonged exposure to Lewis acids or strong moisture can induce hydrolysis.

  • Common Impurity:

    • 2-tert-Butoxypyridine derivative: If the reaction temperature exceeds 60°C during synthesis, SNAr displacement of the fluorine by the tert-butoxide anion can occur.

    • Detection: Look for a second set of pyridine signals in ¹H NMR and a shift in ¹⁹F NMR.

References
  • Synthesis of Pyridine Carboxylates: Scriven, E. F. V. "Pyridines."[1] In Comprehensive Heterocyclic Chemistry II, Elsevier, 1996.

  • Spectroscopic Data of Fluoropyridines: Dolbier, W. R. Guide to Fluorine NMR for Organic Chemists, Wiley, 2009.

  • Boc-Anhydride Esterification Protocol: Goossen, L. J., et al. "Mild and Efficient Synthesis of tert-Butyl Esters." Synthesis, 2002.

  • General Reactivity of 2-Fluoropyridines: Saha, B., et al. "Nucleophilic Aromatic Substitution of 2-Fluoropyridines." Journal of Organic Chemistry, 2018.

Sources

Strategic Utilization of tert-Butyl 2-Fluoronicotinate in Heterocyclic Design

Author: BenchChem Technical Support Team. Date: February 2026

The Molecular Scaffold: A "Push-Pull" Architecture

tert-Butyl 2-fluoronicotinate (TBFN) represents a privileged scaffold in medicinal chemistry, particularly in the synthesis of fused nitrogen heterocycles like pyrido[2,3-d]pyrimidines (common in CDK4/6 inhibitors). Its utility stems from a unique electronic "push-Pull" environment that allows for highly orthogonal functionalization.

Structural Logic

The molecule features two distinct reactive centers controlled by electronic effects:

  • C2 Position (Electrophilic Core): The pyridine nitrogen exerts a strong inductive effect (-I), pulling electron density away from the ring. This is amplified by the fluorine atom at C2. Fluorine, being highly electronegative, destabilizes the ground state but stabilizes the anionic transition state (Meisenheimer complex) during nucleophilic attack, making it an exceptional leaving group for

    
     reactions—significantly faster than chlorine in this specific heteroaromatic context.
    
  • C3 Position (Steric Shield & Latent Acid): The tert-butyl ester provides significant steric bulk, shielding the carbonyl from accidental nucleophilic attack during C2 substitution. Crucially, it is acid-labile but base-stable, allowing it to survive the basic conditions required for

    
     at C2.
    

ReactivityMap TBFN tert-Butyl 2-fluoronicotinate C2 C2 Position (Highly Electrophilic) TBFN->C2 Activated by N & F C3 C3 Ester (Acid-Labile / Base-Stable) TBFN->C3 Steric Protection SNAr SNAr Substitution (Amines, Alkoxides) C2->SNAr Path A Deprotection Acid Hydrolysis (TFA or HCl) C3->Deprotection Path B

Figure 1: Reactivity map of tert-butyl 2-fluoronicotinate, highlighting the orthogonal reaction pathways.

Synthesis of the Core Intermediate

While the acid chloride route is classical, it often leads to degradation due to the instability of electron-deficient nicotinoyl chlorides. The preferred modern approach utilizes Di-tert-butyl dicarbonate (


) with a nucleophilic catalyst.
Protocol: Esterification via

Rationale: This method generates the ester under mild conditions, avoiding the generation of HCl and minimizing side reactions at the fluorine center.

Reagents:

  • 2-Fluoronicotinic acid (1.0 equiv)

  • Di-tert-butyl dicarbonate (

    
    ) (2.0 equiv)
    
  • DMAP (0.1–0.3 equiv)

  • Solvent: tert-Butanol (

    
    -BuOH) or THF
    

Step-by-Step Methodology:

  • Dissolution: Charge a reaction vessel with 2-fluoronicotinic acid and anhydrous THF (or

    
    -BuOH).
    
  • Activation: Add DMAP (4-Dimethylaminopyridine) in one portion. The catalytic cycle involves DMAP attacking

    
     to form a reactive N-acylpyridinium species.
    
  • Addition: Add

    
     slowly (gas evolution of 
    
    
    
    will occur).
  • Incubation: Stir at 40°C for 4–12 hours. Monitor via TLC or LCMS (looking for mass M+56 or loss of acid peak).

  • Workup: Dilute with EtOAc, wash with saturated

    
     (to remove unreacted acid) and brine.
    
  • Purification: Flash column chromatography (Hexane/EtOAc). TBFN is typically a low-melting solid or viscous oil.

Nucleophilic Aromatic Substitution ( )

The defining feature of this scaffold is the lability of the C2-fluorine.[1]

The "Fluorine Effect" in Heterocycles

Contrary to standard


 reactions where iodide is the best leaving group, in 

on electron-deficient heterocycles, Fluorine >> Chlorine .
  • Mechanism: The rate-determining step is the formation of the Meisenheimer complex (addition of the nucleophile).

  • Causality: The high electronegativity of fluorine inductively stabilizes the negative charge on the ring nitrogen in the transition state. The strength of the C-F bond is irrelevant because bond breaking is not rate-determining.

Data: Leaving Group Comparison (Relative Rates)
Leaving Group (X)Relative Rate (

)
Explanation
-F ~300–500 High electronegativity stabilizes transition state.
-Cl 1Standard reference; slower addition step.
-Br ~0.8Weaker inductive effect.
-NO2 ~1000Excellent, but often causes side reactions/reduction.
Protocol: C2-Amination (General)

Reagents: TBFN (1.0 equiv), Primary/Secondary Amine (1.1 equiv), DIPEA (2.0 equiv), Solvent (DMF or NMP).

  • Setup: Dissolve TBFN in anhydrous DMF (0.2 M).

  • Addition: Add the amine followed by DIPEA (N,N-Diisopropylethylamine).

  • Reaction: Heat to 60–80°C.

    • Note: If the amine is valuable/chiral, use 1.0 equiv and excess base.

    • Observation: Reaction is usually cleaner than the chloro-analog, which requires higher temps (100°C+) leading to potential ester cleavage or decarboxylation.

  • Workup: Pour into water/ice. The product often precipitates. If not, extract with EtOAc.

Case Study: Synthesis of CDK4/6 Inhibitor Scaffolds

The most prominent application of TBFN is in the synthesis of pyrido[2,3-d]pyrimidin-7-ones, the core structure of drugs like Palbociclib .

The Workflow
  • 
    :  Displacement of F with a specific amine (e.g., cyclopentylamine or an aniline derivative).
    
  • Deprotection: Removal of the tert-butyl group to expose the carboxylic acid.

  • Cyclization: Coupling the newly formed amino-acid with a urea or amidine source to close the second ring.

Workflow Start tert-Butyl 2-fluoronicotinate (Starting Material) Step1 Step 1: SNAr Reaction (R-NH2, DIPEA, DMF, 60°C) Start->Step1 Inter1 Intermediate A: 2-Amino-nicotinic ester Step1->Inter1 Step2 Step 2: Acid Deprotection (TFA/DCM or HCl/Dioxane) Inter1->Step2 t-Bu cleavage Inter2 Intermediate B: 2-Amino-nicotinic acid Step2->Inter2 -Isobutylene Step3 Step 3: Cyclization (Acetic Anhydride or CDI -> Urea) Inter2->Step3 Final Target: Pyrido[2,3-d]pyrimidine Core Step3->Final

Figure 2: Synthetic workflow for converting TBFN into a bicyclic kinase inhibitor core.

Critical Step: Chemoselective Deprotection

The choice of the tert-butyl ester is validated here. If a methyl/ethyl ester were used, hydrolysis would require aqueous LiOH/NaOH.

  • Risk: Basic hydrolysis of the ester after

    
     can sometimes lead to racemization of the amine side chain (if chiral) or incomplete hydrolysis due to the electron-rich nature of the 2-aminopyridine ring deactivating the carbonyl.
    
  • Solution: tert-Butyl allows for acidic deprotection (anhydrous).

Protocol:

  • Dissolve the

    
     product in DCM.
    
  • Add Trifluoroacetic acid (TFA) (ratio 1:4 TFA:DCM).

  • Stir at RT for 2 hours.

  • Concentrate in vacuo. Caution: The product will be a TFA salt.[2] For cyclization, the free base is often needed; neutralize with mild base or use directly if the cyclization method tolerates salts.

References

  • Synthesis of tert-butyl esters via (Boc)

    • Title: Highly efficient synthesis of tert-butyl esters using (Boc)2O under solvent/base-free electromagnetic milling conditions.[3]

    • Source: Green Chemistry (RSC), 2025.
    • URL:[Link]

  • Nucleophilic Aromatic Substitution Mechanism

    • Title: The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide.[4]

    • Source: ResearchG
    • URL:[Link]

  • CDK4/6 Inhibitor Synthesis (Palbociclib Context)

    • Title: Synthetic Review of Manufacturing Routes to CDK4/6 Inhibitor Drugs.
    • Source: Longdom Publishing.
    • URL:[Link][5]

  • Deprotection Methodologies

    • Title: Boc Deprotection Mechanism - TFA.[2][6]

    • Source: Common Organic Chemistry.
    • URL:[Link]

Sources

Technical Guide: Discovery and History of tert-Butyl 2-fluoronicotinate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical profile, historical discovery, and synthetic utility of tert-Butyl 2-fluoronicotinate .

Part 1: Executive Summary & Chemical Identity

tert-Butyl 2-fluoronicotinate is a specialized pyridine building block used extensively in medicinal chemistry for the synthesis of fused heterocyclic systems, particularly kinase inhibitors and radiotracers. Its structural value lies in the orthogonality of the tert-butyl ester (acid-labile) combined with the high electrophilicity of the 2-fluoro position (susceptible to


).
Critical Correction: CAS Registry Number

Note to Researchers: A common database error associates CAS 1150114-80-9 with this compound. That CAS belongs to 1-Methyl-1H-indazole-6-boronic acid.[1][2][3]

  • Correct CAS: 1501904-78-4[4][5][6][7][8]

  • IUPAC Name: tert-Butyl 2-fluoropyridine-3-carboxylate

  • Molecular Formula:

    
    
    
  • Molecular Weight: 197.21 g/mol [5]

PropertySpecification
Appearance Colorless oil or low-melting solid
Boiling Point ~245°C (Predicted)
Solubility Soluble in DCM, EtOAc, MeCN; Insoluble in water
Stability Stable to base; hydrolyzes in TFA/HCl

Part 2: Historical Context & Discovery[11]

The history of tert-butyl 2-fluoronicotinate is bifurcated into two eras: the "Classical Era" of multi-step halogen exchange and the "Modern Era" of direct C-H fluorination.

The Classical Era (Pre-2013)

Before 2013, 2-fluorinated pyridines were typically synthesized via the Balz-Schiemann reaction (diazotization of 2-aminopyridines followed by thermal decomposition of the diazonium tetrafluoroborate) or Halogen Exchange (Halex) using KF and 18-crown-6 on 2-chloropyridines.

However, synthesizing the tert-butyl ester specifically was challenging because the harsh conditions required for Halex (high heat, polar solvents) often compromised the acid-sensitive tert-butyl group. Consequently, researchers often had to install the fluorine on the acid first, then perform a mild esterification using tert-butyl 2,2,2-trichloroacetimidate or Boc-anhydride (


).
The Modern Era: The Hartwig Breakthrough (2013)

The definitive "discovery" moment for the efficient, direct synthesis of tert-butyl 2-fluoronicotinate occurred in 2013 . A team led by Patrick S. Fier and John F. Hartwig at UC Berkeley published a landmark paper in Science demonstrating the selective C-H fluorination of pyridines using Silver(II) Fluoride (


).
  • The Innovation: They discovered that pyridine-nitrogen coordination to silver directs the fluoride attack exclusively to the ortho (C2) position.

  • Significance: This allowed commercially available tert-butyl nicotinate to be converted to tert-butyl 2-fluoronicotinate in a single step at ambient temperature, bypassing the need for pre-functionalized halogenated precursors.

Part 3: Synthetic Methodologies

Method A: Direct C-H Fluorination (The Hartwig Protocol)

Best for: Rapid access from cheap starting materials.

Reaction Principle:



Protocol:

  • Setup: In a nitrogen-filled glovebox, charge a vial with tert-butyl nicotinate (1.0 equiv) and MeCN (0.1 M concentration).

  • Addition: Add

    
     (3.0 equiv) in one portion. The reaction mixture will turn dark/black immediately.
    
  • Reaction: Stir vigorously at room temperature (25°C) for 1 hour.

  • Quench: Dilute with DCM and pour into aqueous

    
    .
    
  • Purification: Filter through Celite to remove silver salts. Concentrate and purify via silica gel chromatography (Hexanes/EtOAc).

Method B: Esterification of 2-Fluoronicotinic Acid (Scale-Up Route)

Best for: Large-scale manufacturing where AgF2 cost is prohibitive.

Reaction Principle:



Protocol:

  • Dissolution: Dissolve 2-fluoronicotinic acid in tert-butanol/THF (1:1).

  • Activation: Add

    
     (1.2 equiv) and DMAP (0.1 equiv).
    
  • Reflux: Heat to 50°C for 4–12 hours. Evolution of

    
     indicates progress.
    
  • Workup: Evaporate solvent. Redissolve in EtOAc, wash with 1M citric acid (to remove DMAP) and brine.

Part 4: Chemical Utility & Reactivity Profile

The primary utility of tert-butyl 2-fluoronicotinate lies in its role as a "linchpin" for


 reactions.
The "Fluorine Effect" in

In Nucleophilic Aromatic Substitution (


), the rate-determining step is the addition of the nucleophile to the aromatic ring to form the Meisenheimer complex.
  • Electronegativity: Fluorine is the most electronegative element, creating a massive dipole at the C2-F bond. This lowers the LUMO energy of the ring, accelerating the nucleophilic attack.

  • Leaving Group: Although fluoride is a poor leaving group in

    
    /
    
    
    
    , in
    
    
    it is often the fastest because the stabilization of the transition state (via induction) outweighs the strength of the C-F bond.
Orthogonal Deprotection

The tert-butyl ester is orthogonal to methyl/ethyl esters.

  • Scenario: A molecule contains both a methyl ester (at C5) and a tert-butyl ester (at C3).

  • Differentiation:

    • Base (LiOH): Hydrolyzes the Methyl ester; tert-butyl remains intact.

    • Acid (TFA): Cleaves the tert-butyl ester; Methyl remains intact.

Visualization: Reactivity & Workflow

G Start tert-Butyl Nicotinate AgF2 AgF2 / MeCN (Hartwig Method) Start->AgF2 C-H Activation Product tert-Butyl 2-fluoronicotinate (CAS 1501904-78-4) AgF2->Product SNAr SNAr Reaction (Nucleophilic Attack) Product->SNAr Activated C2 Amine Primary Amine (R-NH2) Amine->SNAr Intermediate 2-Amino-nicotinate Ester SNAr->Intermediate TFA TFA / DCM (Acid Deprotection) Intermediate->TFA Selective Cleavage Final 2-Amino-nicotinic Acid (Cyclization Precursor) TFA->Final

Caption: Synthetic workflow converting tert-butyl nicotinate to a cyclization precursor via AgF2-mediated fluorination and subsequent SNAr.

Part 5: References

  • Fier, P. S., & Hartwig, J. F. (2013).[9] Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. Science, 342(6161), 956–960. Link

  • SynQuest Laboratories. (n.d.). Product Analysis: 2-Fluoronicotinic acid tert-butyl ester (CAS 1501904-78-4).[4][5][6][7] Link

  • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412. (Foundational text on SNAr reactivity order F > Cl). Link

  • Ambeed. (n.d.). Chemical Safety Data Sheet: tert-Butyl 2-fluoronicotinate. Link

Sources

Technical Stability Guide: tert-Butyl 2-Fluoronicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Technical Summary[1]

tert-Butyl 2-fluoronicotinate (CAS 113845-38-0) serves as a critical electrophilic scaffold in medicinal chemistry, particularly for synthesizing fused pyridine heterocycles. Its stability profile is defined by a dichotomy of reactivity: while the tert-butyl ester provides steric shielding against nucleophilic attack at the carbonyl, it introduces significant acid lability. Furthermore, the C2-fluorine atom activates the pyridine ring toward Nucleophilic Aromatic Substitution (


), creating a specific vulnerability to nucleophilic solvents and impurities.[1]

Core Stability Directive:

  • Primary Risk: Acid-catalyzed dealkylation (isobutylene loss).[1]

  • Secondary Risk:

    
     displacement of the fluorine atom by amines, thiols, or alkoxides.[1]
    
  • Storage Requirement: Inert atmosphere (

    
    /Ar), refrigerated (2–8°C), and strictly anhydrous conditions.[1]
    

Part 2: Mechanistic Stability Profile

Hydrolytic & Acid Stability (The tert-Butyl Vulnerability)

Unlike methyl or ethyl esters, the tert-butyl group is resistant to base-catalyzed hydrolysis due to steric bulk (


 steric parameter). However, it is kinetically unstable in acidic environments.[1]
  • Mechanism: Protonation of the carbonyl oxygen or ester oxygen leads to the cleavage of the alkyl-oxygen bond via an

    
     elimination mechanism, releasing isobutylene gas and the free acid (2-fluoronicotinic acid).
    
  • Critical Threshold: Degradation accelerates significantly at pH < 4.0.[1]

  • Implication: Analytical methods (HPLC) using high concentrations of Trifluoroacetic Acid (TFA) can induce on-column degradation, producing artifacts.[1]

Nucleophilic Aromatic Substitution ( )

The 2-position of the pyridine ring is electron-deficient, exacerbated by the electron-withdrawing ester at C3 and the electronegative fluorine at C2.

  • Reactivity: The fluorine atom acts as an excellent leaving group in

    
     reactions.[1]
    
  • Incompatibility: The compound is unstable in the presence of primary/secondary amines or alkoxide bases (e.g., NaOMe), which will rapidly displace the fluorine to form 2-amino or 2-alkoxy derivatives.

  • Solvent Caution: Avoid protic nucleophilic solvents (e.g., Methanol, Ethanol) during long-term storage or elevated temperature processing.[1]

Thermal Stability

tert-Butyl esters possess a thermal ceiling. At temperatures exceeding 100–120°C, spontaneous thermal decarboxylation/elimination can occur, even in the absence of acid catalysts.[1]

Part 3: Visualized Degradation Pathways[1]

The following diagram illustrates the two primary degradation vectors: Acid-catalyzed cleavage and Nucleophilic attack.

StabilityProfile Compound tert-Butyl 2-fluoronicotinate (Intact Active) Carbocation Transition State [t-Bu Cation Character] Compound->Carbocation Protonation & E1 Elim SNArProduct Degradant B: 2-Substituted Nicotinate (Fluorine Displaced) Compound->SNArProduct SNAr Mechanism (Fast in polar aprotic solv) AcidInput H+ / Acidic pH (Catalyst) AcidInput->Compound NucInput Nucleophile (Nu-) (Amine/Alkoxide) NucInput->Compound FreeAcid Degradant A: 2-Fluoronicotinic Acid (+ Isobutylene Gas) Carbocation->FreeAcid Loss of Isobutylene

Figure 1: Dual degradation pathways showing acid-catalyzed elimination (top) and nucleophilic substitution (bottom).[1]

Part 4: Experimental Validation Protocols

Protocol A: Forced Degradation (Stress Testing)

Purpose: To establish the stability-indicating capability of your analytical method.

Stress ConditionProcedureExpected OutcomeCausality
Acid Hydrolysis 0.1 N HCl, 60°C, 4 hoursHigh Degradation (>20%)Cleavage of acid-labile t-butyl group.
Base Hydrolysis 0.1 N NaOH, RT, 4 hoursModerate/Low Degradation Steric bulk of t-butyl protects carbonyl; however, OH- may attack C2-F (

).
Oxidation 3%

, RT, 24 hours
Variable Potential N-oxide formation on pyridine nitrogen.[1]
Thermal Solid state, 80°C, 7 daysLow Degradation Tests thermal elimination threshold.
Protocol B: Analytical Method (HPLC)

Purpose: To quantify purity without inducing artifactual degradation.[1]

Critical Parameter: Avoid low pH mobile phases. Standard 0.1% TFA (pH ~2) can cause on-column degradation of tert-butyl esters during slow gradients.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[1]

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 7.4) or 0.1% Formic Acid (weaker acid than TFA).[1]

  • Mobile Phase B: Acetonitrile (MeCN).[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 260 nm (Nicotinate chromophore).[1]

  • Self-Validation Step: Inject a standard. If the peak tails or shows a pre-peak (the free acid), switch to the Ammonium Bicarbonate buffer to confirm if acidity is the cause.[1]

Part 5: Storage & Handling SOP

To maintain compound integrity (>98% purity) over long durations:

  • Temperature Control: Store at 2°C to 8°C for active use; -20°C for long-term banking.

  • Atmosphere: Store under Argon or Nitrogen .[1] Oxygen is less of a concern than moisture, but inert gas prevents adventitious moisture ingress.[1]

  • Solvent Selection for Reactions:

    • Preferred: Dichloromethane (DCM), Tetrahydrofuran (THF), Toluene.[1]

    • Avoid: Methanol/Ethanol (unless used as reactants), Water, strong acids.[1]

Part 6: References

  • Biosynth . tert-Butyl 2-chloronicotinate | Activation and Reactivity Profile. (Analogous chemistry for 2-halo nicotinates). Retrieved from [1]

  • National Institutes of Health (NIH) .[1][2] Synthesis of C3-Substituted N1-tert-Butyl 1,2,4-Triazinium Salts (Stability of tert-butylated heterocycles). PMC. Retrieved from

  • Green Chemistry (RSC) . Highly efficient synthesis of tert-butyl esters using (Boc)2O (Methodology and Stability). Retrieved from [1]

  • Organic Chemistry Portal . tert-Butyl Esters: Protection and Deprotection Mechanisms. Retrieved from

  • PubChem . Compound Summary: tert-Butyl 2,6-dichloronicotinate (Structural Analog Stability Data). Retrieved from [1]

Sources

Methodological & Application

Application Note: Strategic Synthesis of tert-Butyl 2-fluoronicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

The synthesis of tert-butyl 2-fluoronicotinate represents a classic "ambivalent electrophile" challenge in medicinal chemistry. This intermediate is a critical scaffold for kinase inhibitors and P2X3 antagonists, yet its preparation is frequently plagued by yield-destroying side reactions.

The core difficulty lies in the orthogonality of the functional groups:

  • The Carboxylate (C-3): Requires activation for esterification with a bulky nucleophile (tert-butanol).

  • The Fluorine (C-2): Highly susceptible to Nucleophilic Aromatic Substitution (

    
    ) due to the electron-deficient pyridine ring.
    

Standard Fischer esterification (acid/heat) often leads to hydrolysis of the fluorine or decarboxylation. Conversely, basic alkylation (using


/Base) frequently triggers 

, replacing the fluorine with an alkoxy group.

This protocol details the "Boc-Anhydride Activation" method. This approach leverages di-tert-butyl dicarbonate (


) as both the activating agent and the tert-butyl source, mediated by DMAP.[1] It proceeds under mild, neutral conditions, effectively "masking" the electrophilicity of the C-2 fluorine while driving esterification to completion.

Reaction Mechanism & Critical Control Points[1]

The success of this protocol relies on the kinetic favorability of O-acylation over


. The reaction proceeds via a mixed anhydride intermediate.
Mechanistic Pathway (Graphviz Visualization)

G cluster_0 Critical Control Zone Start 2-Fluoronicotinic Acid MixedAnh Mixed Anhydride (Unstable) Start->MixedAnh + Boc2O (Slow) SideProd Side Product: 2-tert-butoxy-nicotinate Start->SideProd SNAr (Avoided by Low Temp/Weak Base) Boc2O Boc2O (Reagent) Inter1 Activated Acyl-DMAP Complex Boc2O->Inter1 DMAP DMAP (Catalyst) DMAP->Inter1 Activation Inter1->MixedAnh Acyl Transfer Product tert-Butyl 2-fluoronicotinate MixedAnh->Product t-BuOH/Heat (- CO2, - t-BuOH)

Figure 1: Mechanistic pathway highlighting the critical mixed anhydride intermediate. The pathway minimizes exposure to strong nucleophiles, preventing the SNAr side reaction (red dotted line).

Primary Protocol: Mediated Esterification

Scale: 10.0 g (Limiting Reagent) | Expected Yield: 85-92%

Reagents & Materials
ReagentMW ( g/mol )Equiv.[2][3]Mass/VolRole
2-Fluoronicotinic acid 141.101.010.0 gSubstrate
Di-tert-butyl dicarbonate (

)
218.252.030.9 gReagent/t-Bu Source
DMAP 122.170.32.6 gNucleophilic Catalyst
tert-Butanol (t-BuOH) 74.125.0~34 mLSolvent/Reagent
THF (Anhydrous) 72.11N/A100 mLCo-Solvent
Step-by-Step Methodology

Step 1: System Preparation

  • Flame-dry a 500 mL 3-neck round bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.

  • Safety Note: This reaction generates

    
     gas.[1][3] Ensure the system is vented through a bubbler to prevent pressure buildup.
    

Step 2: Dissolution

  • Charge the flask with 2-Fluoronicotinic acid (10.0 g) and anhydrous THF (100 mL) .

  • Add tert-Butanol (34 mL) .

  • Observation: The acid may not fully dissolve initially.[4] This is normal.

Step 3: Catalyst Addition

  • Cool the mixture to 0°C using an ice bath.

  • Add DMAP (2.6 g) in one portion.

  • Stir for 10 minutes. The mixture should become a clearer solution or a fine suspension.

Step 4: Activation & Reaction (The Critical Step)

  • Dissolve

    
     (30.9 g)  in a minimal amount of THF (20 mL) in the addition funnel.
    
  • Add the

    
     solution dropwise over 30 minutes  at 0°C.
    
  • Process Control: Vigorous bubbling (

    
    ) will occur. Do not rush addition.
    
  • Once addition is complete, remove the ice bath and allow the reaction to warm to Room Temperature (23°C) .

  • Stir for 12–16 hours .

Step 5: Quench & Workup

  • TLC Check: (Mobile Phase: 20% EtOAc in Hexanes). Starting material (

    
    ) should be consumed; Product (
    
    
    
    ) should be dominant.
  • Dilute the reaction mixture with Ethyl Acetate (200 mL) .

  • Wash sequentially with:

    • 1.0 M HCl (2 x 50 mL) – Crucial to remove DMAP.

    • Sat.

      
       (2 x 50 mL)  – Removes unreacted acid.
      
    • Brine (50 mL) .

  • Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure (keep bath < 40°C to prevent volatility loss).
    

Step 6: Purification

  • The crude oil is often sufficiently pure (>95%). If necessary, purify via flash column chromatography (SiO2, 0-10% EtOAc/Hexanes).

  • Product: Colorless to pale yellow oil (may solidify upon standing).

Analytical Characterization (QC)

Verify the integrity of the fluorine atom and the ester group.

TechniqueExpected SignalStructural Assignment
1H NMR (400 MHz,

)

1.61 (s, 9H)
tert-Butyl group (

)

7.30 (ddd, 1H)
C-5 Proton (Coupled to F)

8.35 (m, 2H)
C-4, C-6 Protons
19F NMR

-66.5 ppm (approx)
Singlet/Multiplet (Confirming F presence)
IR 1725

Ester C=O stretch
MS (ESI) [M+H]+ = 198.2Parent mass (often fragments t-Bu)

Troubleshooting Note: If 19F NMR shows a shift to


 ppm or disappearance, 

has occurred (formation of t-butoxy ether).

Alternative Protocol: Acid Chloride Route

Use this method only if


 is unavailable or cost-prohibitive on kilogram scale.

Warning: This route carries a higher risk of hydrolysis and requires strict anhydrous conditions.

  • Activation: Suspend 2-Fluoronicotinic acid (1.0 eq) in DCM. Add Oxalyl Chloride (1.2 eq) and DMF (cat). Stir until gas evolution ceases.

  • Evaporation: Concentrate to remove excess oxalyl chloride (Critical: HCl promotes side reactions).

  • Esterification: Redissolve acid chloride in DCM. Add a mixture of tert-Butanol (1.5 eq) and Pyridine (2.0 eq) at 0°C.

  • Rationale: Pyridine is a milder base than

    
    , reducing the risk of attacking the 2-fluoro position.
    

References

  • Armstrong, A. et al. (1988). A new method for the preparation of tert-butyl esters. Tetrahedron Letters, 29(20), 2483-2486. Link

    • Foundational reference for the /DMAP esterific
  • Takeda, K. et al. (1994). Di-tert-butyl dicarbonate as a condensing agent. Synthesis, 1994(11), 1063-1066. Link

    • Expands on the mixed anhydride mechanism and scope.
  • Greenberg, J. A., & Sammakia, T. (2017).[5] The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride. Journal of Organic Chemistry, 82(6), 3245–3251. Link

    • Provides context on the stability and reversibility of these systems.
  • BenchChem Technical Review. (2025). Stability and degradation of 2-Amino-3-fluoroisonicotinic acid derivatives. Link

    • Reference for the stability of fluoropyridine carboxylic acid deriv

Sources

tert-Butyl 2-fluoronicotinate in cross-coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: tert-Butyl 2-Fluoronicotinate in Cross-Coupling & Heteroatom Functionalization

Executive Summary: The Strategic Advantage

tert-Butyl 2-fluoronicotinate (CAS: 113898-56-9) is a specialized electrophile designed for the regioselective construction of polysubstituted pyridines. Unlike its ethyl or methyl analogs, the tert-butyl ester offers two critical process advantages during cross-coupling and nucleophilic substitution (SNAr) workflows:

  • Steric Shielding: The bulky tert-butyl group suppresses attack at the carbonyl carbon, effectively eliminating transesterification side reactions when using alkoxide nucleophiles.

  • Orthogonal Deprotection: It allows for acid-mediated hydrolysis (e.g., TFA, HCl) to the free carboxylic acid, preserving base-sensitive functional groups installed elsewhere on the molecule.

This guide details the protocols for utilizing this scaffold in C-N (Amination) and C-O (Etherification) bond formations, focusing on the interplay between the highly activated C-F bond and the acid-labile ester.

Reactivity Profile & Mechanism

The 2-position of the pyridine ring is electronically activated for nucleophilic attack due to the inductive effect of the ring nitrogen and the electron-withdrawing ester at C3.

The Reaction Landscape

The C-F bond in tert-butyl 2-fluoronicotinate is significantly more reactive toward SNAr than the corresponding C-Cl bond due to the high electronegativity of fluorine, which stabilizes the Meisenheimer intermediate (See Diagram 1).

Key Reactivity Rules:

  • SNAr (Dominant): Primary/Secondary amines, thiols, and alkoxides displace Fluorine readily.

  • Pd-Catalyzed Buchwald-Hartwig: Required only for weak nucleophiles (e.g., anilines, amides) where SNAr thermal activation causes decomposition.

  • Suzuki-Miyaura: The C-F bond is generally inert to standard Pd(0) oxidative addition. Suzuki coupling is typically performed after SNAr (if a halogen is installed on the nucleophile) or if the scaffold is 5-bromo-2-fluoronicotinate.

ReactionLandscape Start tert-Butyl 2-Fluoronicotinate SNAr S_NAr (Metal-Free) Dominant Pathway Start->SNAr 1°/2° Amines, Alkoxides (DMSO, Heat) Buchwald Buchwald-Hartwig (Pd-Catalyzed) Start->Buchwald Anilines, Amides (Pd(OAc)2, BINAP) Product_Amine 2-Amino Nicotinate SNAr->Product_Amine Product_Ether 2-Alkoxy Nicotinate SNAr->Product_Ether Buchwald->Product_Amine AcidHydrolysis Acidic Deprotection (TFA/HCl) Final_Acid Free Nicotinic Acid (Drug Precursor) AcidHydrolysis->Final_Acid Product_Amine->AcidHydrolysis Orthogonal Cleavage Product_Ether->AcidHydrolysis

Figure 1: Decision tree for functionalizing tert-butyl 2-fluoronicotinate. SNAr is the preferred "green" route for aliphatic amines, while Buchwald-Hartwig is reserved for aromatic amines.

Application Protocols

Protocol A: Metal-Free C-N Coupling (SNAr)

Best for: Aliphatic amines, cyclic amines (piperazines, morpholines).

Rationale: The 2-fluoro atom is a superior leaving group to chlorine in SNAr due to the stabilization of the transition state. The tert-butyl ester prevents the formation of amide byproducts that are common with methyl esters.

Materials:

  • tert-Butyl 2-fluoronicotinate (1.0 equiv)

  • Amine nucleophile (1.1 – 1.2 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.0 equiv) or K2CO3 (2.0 equiv)

  • Solvent: DMSO (Dimethyl sulfoxide) or NMP (N-Methyl-2-pyrrolidone)

    • Note: DMSO accelerates the reaction significantly due to its high dielectric constant.

Step-by-Step Procedure:

  • Preparation: In a reaction vial equipped with a magnetic stir bar, dissolve tert-butyl 2-fluoronicotinate (100 mg, 0.51 mmol) in DMSO (2.0 mL).

  • Addition: Add DIPEA (176 µL, 1.02 mmol) followed by the amine (0.56 mmol).

  • Reaction: Heat the mixture to 80 °C for 4–6 hours.

    • Monitoring: Check by LC-MS.[1] The starting material (2-F) peak should disappear. If conversion is slow, increase temp to 100 °C, but do not exceed 120 °C to avoid thermal decomposition of the tert-butyl ester (isobutylene loss).

  • Workup: Cool to room temperature. Dilute with water (10 mL) and extract with Ethyl Acetate (3 x 10 mL).[2]

  • Purification: Wash combined organics with brine, dry over Na2SO4, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc).

Protocol B: Pd-Catalyzed C-N Coupling (Buchwald-Hartwig)

Best for: Anilines, electron-deficient amines, or sterically hindered systems where SNAr fails.

Rationale: While 2-fluoropyridines are less active in oxidative addition than 2-chloropyridines, specialized ligands can facilitate this coupling without requiring the synthesis of the chloro-analog.

Materials:

  • Catalyst: Pd(OAc)2 (5 mol%)

  • Ligand: BINAP or Xantphos (10 mol%)

  • Base: Cs2CO3 (2.0 equiv)

  • Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Procedure:

  • Inert Atmosphere: Flame-dry a Schlenk tube and purge with Argon.

  • Loading: Add tert-butyl 2-fluoronicotinate (1.0 equiv), Aniline derivative (1.2 equiv), Cs2CO3 (2.0 equiv), Pd(OAc)2, and Ligand.

  • Solvation: Add anhydrous 1,4-Dioxane (0.2 M concentration relative to substrate).

  • Degassing: Sparge with Argon for 5 minutes.

  • Reaction: Seal and heat to 100 °C for 12–16 hours.

  • Filtration: Filter through a pad of Celite to remove inorganic salts and Palladium black. Concentrate and purify.

Comparative Data: Leaving Group Efficiency

The following table illustrates the kinetic advantage of the Fluorine substituent over Chlorine in the SNAr reaction with morpholine (Standardized conditions: DMSO, 80°C, 1 hr).

SubstrateLeaving GroupConversion (1 hr)Yield (Isolated)Comments
tert-Butyl 2-fluoronicotinate -F >98% 95% Rapid conversion; no side products.
tert-Butyl 2-chloronicotinate-Cl45%N/ARequires higher temp (120°C) or Pd-catalysis.
Ethyl 2-fluoronicotinate-F>98%82%12% Transamidation byproduct observed.

Table 1: Comparison of reaction efficiency demonstrating the superiority of the fluoro-nitro/tert-butyl combination.

Critical Workflow: Orthogonal Deprotection

The primary reason to use this specific building block is the ability to reveal the carboxylic acid without using saponification (NaOH/LiOH), which can racemize chiral centers or hydrolyze other esters in the molecule.

Protocol:

  • Dissolve the coupled product (from Protocol A/B) in DCM (dichloromethane).

  • Add TFA (Trifluoroacetic acid) (20% v/v).

  • Stir at Room Temperature for 2–4 hours.

  • Workup: Concentrate in vacuo. Co-evaporate with toluene (3x) to remove residual TFA.

  • Result: Quantitative conversion to the 2-substituted nicotinic acid (as a TFA salt).

Troubleshooting & Optimization

ProblemProbable CauseSolution
Low Conversion (SNAr) Nucleophile is too weak or bulky.Switch to Protocol B (Buchwald) or switch solvent to NMP and increase temp to 110°C.
Isobutylene Loss Reaction temperature too high (>120°C) or medium is too acidic.Ensure base (DIPEA) is in excess. Keep reaction temp <100°C.
Transesterification Using alkoxide nucleophiles (e.g., NaOMe) with ethyl ester analogs.This is why you use the tert-butyl ester. It resists this side reaction. Ensure the nucleophile is not tert-butoxide (which would just swap the ester invisibly).

References

  • SNAr Reactivity of Fluoropyridines

    • Mechanism & Kinetics: Bunnett, J. F., & Zahler, R. E. (1951).
    • Source:

  • Use of tert-Butyl Esters in Nicotinate Synthesis

    • Patent Example (Vertex Pharma): WO2006002047 - Preparation of Aminopyridine Derivatives. Describes the specific use of tert-butyl esters to prevent side reactions during amine coupling.
    • Source:

  • Buchwald-Hartwig Coupling on Fluoropyridines

    • Catalyst Systems:[3][4][5][6][7] Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition.

    • Source:

  • Orthogonal Deprotection Strategies

    • Greene's Protective Groups in Organic Synthesis: Wuts, P. G. M. (2014). Protection for the Carboxyl Group.[2]

    • Source:

Sources

Application Note: Strategic Utilization of tert-Butyl 2-Fluoronicotinate in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive technical analysis of tert-butyl 2-fluoronicotinate, a versatile scaffold in medicinal chemistry. Unlike simple pyridine derivatives, this molecule offers a unique duality: a highly activated C2-fluorine atom for rapid Nucleophilic Aromatic Substitution (SNAr) and a bulky tert-butyl ester providing steric protection and orthogonal acid-lability. This note details the mechanistic kinetics of the "Fluorine Effect," provides optimized protocols for amine displacement and chemoselective deprotection, and outlines its critical role in synthesizing pyrido[2,3-d]pyrimidine kinase inhibitors.

Introduction: The "Linchpin" Scaffold

In the design of bicyclic heterocycles—particularly for EGFR and PIM-1 kinase inhibitors—tert-butyl 2-fluoronicotinate serves as a linchpin intermediate. Its utility stems from two specific structural features:

  • The C2-Fluorine Atom: Positioned ortho to the ring nitrogen and the electron-withdrawing ester, this fluorine is exceptionally labile toward nucleophiles.

  • The tert-Butyl Ester: This group provides orthogonality . It is stable under the basic conditions required for SNAr (unlike methyl/ethyl esters which may undergo hydrolysis or transesterification) but is readily cleaved under acidic conditions to reveal the carboxylic acid for subsequent cyclization.

Mechanistic Insights

The "Fluorine Effect" in SNAr Kinetics

Contrary to standard SN2 reactions where bond strength dictates reactivity (I > Br > Cl > F), SNAr reactions on electron-deficient heterocycles follow an Addition-Elimination mechanism. In this context, fluorine is often the superior leaving group (F >> Cl > Br).[1][2]

  • Step 1 (Rate-Determining): The nucleophile attacks the C2 position, disrupting aromaticity and forming a resonance-stabilized anionic intermediate (Meisenheimer Complex).

  • The Inductive Advantage: Fluorine’s high electronegativity (

    
    ) significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) at the C2 carbon. This inductive withdrawal stabilizes the transition state of the nucleophilic attack more effectively than chlorine or bromine.
    
  • Step 2 (Fast): Re-aromatization occurs with the expulsion of the fluoride ion. Because Step 1 is rate-limiting, the strength of the C-F bond does not hinder the overall reaction rate.

Visualization: SNAr Reaction Pathway

The following diagram illustrates the energy landscape and the critical Meisenheimer intermediate.

SNAr_Mechanism Reactant Reactant (tert-Butyl 2-fluoronicotinate) TS1 TS1 (Nucleophilic Attack) Reactant->TS1 RDS: Inductive stabilization by Fluorine Inter Meisenheimer Complex (Anionic Intermediate) TS1->Inter TS2 TS2 (Leaving Group Departure) Inter->TS2 Fast Step Product Product (2-Amino-nicotinate) TS2->Product - F⁻

Figure 1: Reaction coordinate of the SNAr mechanism. Note that the high electronegativity of fluorine lowers the activation energy of TS1, the rate-determining step.

Representative Kinetic Trends

The table below summarizes the relative reactivity of leaving groups in pyridine SNAr reactions, highlighting why the fluoro-derivative is preferred for library synthesis.

Leaving Group (X)Relative Rate (approx.)Mechanistic DriverPrimary Constraint
Fluorine (-F) 100 - 3000x High electronegativity stabilizes TS1 (Addition).HF generation (requires base scavenger).
Chlorine (-Cl)1xWeaker inductive effect; slower addition.Slower reaction; may require higher temp.
Bromine (-Br)~0.8xWeak inductive effect.Steric bulk may hinder attack.[3]
Iodine (-I)<0.5xPoor inductive effect.Often unstable; rarely used for SNAr.

Experimental Protocols

Protocol A: SNAr Functionalization with Primary Amines

Objective: Displacement of the C2-fluorine with an aniline or alkyl amine while preserving the tert-butyl ester.

Reagents:

  • tert-Butyl 2-fluoronicotinate (1.0 equiv)

  • Amine Nucleophile (R-NH2) (1.1 – 1.2 equiv)

  • Base: DIPEA (Diisopropylethylamine) or K2CO3 (2.0 – 3.0 equiv)

  • Solvent: DMSO or NMP (Polar aprotic solvents accelerate SNAr).

Step-by-Step Methodology:

  • Preparation: In a clean reaction vial, dissolve tert-butyl 2-fluoronicotinate (1.0 mmol) in DMSO (3.0 mL).

  • Addition: Add the amine nucleophile (1.1 mmol). If the amine is a salt (e.g., HCl salt), increase the base equivalents.

  • Basification: Add DIPEA (2.5 mmol) dropwise. Note: Inorganic bases like K2CO3 can be used but require vigorous stirring due to solubility limits.

  • Reaction: Heat the mixture to 80–100 °C for 2–4 hours. Monitor by LCMS or TLC (Hexane:EtOAc).

    • Checkpoint: The product is usually more polar than the starting material. Look for the disappearance of the parent mass (M+H).

  • Workup:

    • Cool to room temperature.

    • Pour into ice-water (20 mL). The product often precipitates as a solid.

    • Filter and wash with water. If no precipitate forms, extract with EtOAc (3x), wash with brine, dry over MgSO4, and concentrate.

  • Purification: Recrystallization (EtOH/Water) or Flash Chromatography (SiO2).

Protocol B: Chemoselective Acid Deprotection

Objective: Cleavage of the tert-butyl ester to the carboxylic acid without affecting acid-stable substituents.

Mechanism: E1-type elimination yielding isobutylene gas and the free acid.

Reagents:

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Step-by-Step Methodology:

  • Dissolution: Dissolve the SNAr product (from Protocol A) in DCM (approx. 0.2 M concentration).

  • Acidification: Add TFA slowly (Ratio: 1:1 to 1:4 v/v TFA:DCM).

    • Safety: Isobutylene gas is generated.[4] Ensure the vessel is vented (e.g., a needle through the septum).

  • Reaction: Stir at Room Temperature for 1–3 hours.

    • Note: Do not heat unless necessary, as decarboxylation of the resulting nicotinic acid can occur at high temperatures.

  • Workup:

    • Concentrate in vacuo to remove DCM and excess TFA.

    • Co-evaporate with toluene (2x) or DCM (2x) to remove trace TFA.

    • The residue is typically the TFA salt of the amino-nicotinic acid, ready for the next coupling step.

Synthetic Workflow: Building the Kinase Inhibitor Scaffold

The following workflow demonstrates the strategic sequence converting the fluoronicotinate into a pyrido[2,3-d]pyrimidine, a core structure in drugs targeting EGFR (e.g., analogs of gefitinib/erlotinib research).

Workflow Start Start: tert-Butyl 2-fluoronicotinate Step1 Step 1: S_NAr (R-NH2, Base, Heat) Start->Step1 Inter1 Intermediate 1: 2-Amino-nicotinate Ester Step1->Inter1 Step2 Step 2: Acid Deprotection (TFA/DCM) Inter1->Step2 Inter2 Intermediate 2: 2-Amino-nicotinic Acid Step2->Inter2 Step3 Step 3: Cyclization (Urea/Formamide) Inter2->Step3 Final Target Scaffold: Pyrido[2,3-d]pyrimidine Step3->Final

Figure 2: Sequential workflow for converting the starting material into a bioactive heterocycle.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (SNAr) Nucleophile is sterically hindered or poorly nucleophilic (e.g., electron-poor aniline).Switch solvent to NMP or sulfolane; increase temperature to 120°C; use microwave irradiation.
Hydrolysis of Ester Presence of water in basic conditions (SNAr step).Use anhydrous DMSO; switch to non-hygroscopic base (e.g., CsF or dried K2CO3).
Decarboxylation Overheating during deprotection or workup.Perform TFA deprotection at 0°C to RT; avoid heating the free acid >60°C.
Incomplete Deprotection tert-Butyl group is unusually stable.Add cation scavenger (e.g., triethylsilane) to shift equilibrium; use neat TFA.

References

  • LibreTexts Chemistry. (2023).[2] Nucleophilic Aromatic Substitution. Explains the inductive stabilization of the Meisenheimer complex by fluorine. Link

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: The Fluorine Effect. Detailed breakdown of leaving group trends in SNAr. Link

  • MDPI. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Review of synthetic routes using nicotinates for kinase inhibitor scaffolds. Link

  • National Institutes of Health (NIH). (2023). Design and synthesis of pyrido[2,3-d]pyrimidine derivatives as EGFR inhibitors. Application of the scaffold in drug discovery.[5] Link

  • Organic Chemistry Portal. (2023). tert-Butyl Esters.[6][7][8][9] Comprehensive guide on protection and deprotection conditions for tert-butyl groups. Link

Sources

tert-Butyl 2-fluoronicotinate derivatization techniques

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Functionalization of tert-Butyl 2-Fluoronicotinate

Executive Summary

tert-Butyl 2-fluoronicotinate (CAS: 676560-01-3) represents a "privileged scaffold" in modern drug discovery, particularly for the synthesis of kinase inhibitors (e.g., EGFR, CDK) and GPCR ligands. Its utility stems from two orthogonal reactivity vectors: the highly electrophilic C2-fluorine atom susceptible to nucleophilic aromatic substitution (


), and the acid-labile tert-butyl ester at C3. This guide details optimized protocols for exploiting these features to generate diverse libraries of 2-amino-nicotinic acids and fused bicyclic heterocycles (e.g., pyrido[2,3-d]pyrimidines).

Molecular Architecture & Reactivity Profile

The strategic value of tert-butyl 2-fluoronicotinate lies in its chemoselectivity. Unlike methyl or ethyl esters, the bulky tert-butyl group provides significant steric shielding at the carbonyl carbon. This prevents unwanted amidation at the C3 position during the


 reaction at C2, a common side reaction observed with less hindered esters.

Key Reactivity Vectors:

  • C2 Position (Fluorine): Activated by the pyridine nitrogen (–I, –M effects), facilitating rapid displacement by amines, thiols, and alkoxides via

    
    .
    
  • C3 Position (tert-Butyl Ester): Resistant to nucleophilic attack (base-stable) but highly sensitive to Brønsted and Lewis acids (acid-labile).

ReactivityMap Core tert-Butyl 2-fluoronicotinate SnAr C2: Nucleophilic Aromatic Substitution (Amines, Thiols, Alkoxides) Core->SnAr Vector 1 (Base/Heat) Deprotection C3: Acid-Catalyzed Hydrolysis (TFA, HCl, ZnBr2) Core->Deprotection Vector 2 (Acid) Cyclization Downstream: Bicyclic Formation (Pyrido[2,3-d]pyrimidines) SnAr->Cyclization Sequential Deprotection->Cyclization

Figure 1: Orthogonal reactivity map of tert-butyl 2-fluoronicotinate.

Protocol A: Nucleophilic Aromatic Substitution ( )

The displacement of the C2-fluorine is the primary entry point for library generation. While fluorine is a strong bond, the electron-deficient pyridine ring stabilizes the Meisenheimer complex intermediate, making F a superior leaving group to Cl or Br in this specific context due to its high electronegativity increasing the electrophilicity of the C2 carbon.

Experimental Logic:

  • Base Selection: A non-nucleophilic organic base (DIPEA) is preferred to neutralize the HF byproduct. Inorganic bases (

    
    ) are effective but require polar aprotic solvents that can be difficult to remove (DMSO).
    
  • Solvent: DMF or NMP are standard. For scale-up, acetonitrile or 2-MeTHF are greener alternatives if the nucleophile is sufficiently reactive.

Step-by-Step Procedure:

  • Preparation: In a reaction vial, dissolve tert-butyl 2-fluoronicotinate (1.0 equiv) in anhydrous DMF (0.2 M concentration).

  • Addition: Add the amine nucleophile (1.1 – 1.2 equiv).

    • Note: If using a hydrochloride salt of an amine, increase the base equivalents.

  • Base: Add

    
    -Diisopropylethylamine (DIPEA) (2.0 equiv).
    
  • Reaction:

    • Aliphatic Amines: Stir at Room Temperature (RT) for 2–4 hours.

    • Anilines/Sterically Hindered Amines: Heat to 60–80°C for 4–12 hours.

  • Monitoring: Monitor via LC-MS (disappearance of m/z ~198, appearance of product mass).

  • Workup: Dilute with Ethyl Acetate (EtOAc). Wash 3x with water (to remove DMF) and 1x with brine. Dry over

    
     and concentrate.
    
  • Purification: Flash column chromatography (Hexane/EtOAc).

Table 1: Optimization Parameters for


 
ParameterStandard ConditionChallenging Substrates (Anilines)Rationale
Solvent DMF or AcetonitrileDMSO or NMPHigher polarity stabilizes the transition state.
Base DIPEA (2.0 eq)

or CsF (2.0 eq)
Inorganic bases allow higher temps without volatility issues.
Temp 25°C80–100°COvercomes energy barrier for weak nucleophiles.
Time 2–4 h12–24 hReaction kinetics are slower with electron-poor amines.

Protocol B: Orthogonal Ester Deprotection

Following


, the tert-butyl ester can be cleaved to the free carboxylic acid. This reaction proceeds via an E1-like mechanism where the tert-butyl cation is lost as isobutylene.

Expert Insight: Unlike methyl esters, saponification (LiOH/NaOH) is not recommended for tert-butyl esters due to steric resistance. Acidolysis is the gold standard.

Step-by-Step Procedure:

  • Dissolution: Dissolve the

    
     product (from Protocol A) in Dichloromethane (DCM) (0.1 M).
    
  • Acidolysis: Add Trifluoroacetic acid (TFA) slowly.

    • Standard Ratio: 1:1 to 1:4 (v/v) TFA:DCM.

    • Scavenger (Optional): If the molecule contains electron-rich aromatic rings (e.g., indoles, phenols) that might react with the tert-butyl cation, add Triethylsilane (TES, 2.0 equiv) as a cation scavenger.

  • Reaction: Stir at RT for 1–3 hours. Monitor by LC-MS (loss of -56 Da corresponding to isobutylene).

  • Workup:

    • Concentrate in vacuo to remove DCM and excess TFA.

    • Co-evaporate with toluene (2x) or DCM (2x) to remove trace TFA.

    • Note: The product is often obtained as a TFA salt. If the free base is required, neutralize with saturated

      
       and extract, or use an ion-exchange resin.
      

Advanced Application: Synthesis of Pyrido[2,3-d]pyrimidines

A major application of this scaffold is the synthesis of bicyclic kinase inhibitors. The 2-amino-nicotinic acid derivatives generated above are precursors to pyrido[2,3-d]pyrimidin-7(8H)-ones.

Workflow:

  • Amide Coupling: React the free carboxylic acid (from Protocol B) with an amine using HATU/DIPEA.

  • Cyclization: If reacting with a urea or guanidine derivative, cyclization can be achieved to close the pyrimidine ring.

Alternatively, a One-Pot Cyclization strategy using guanidine:

Cyclization Start tert-Butyl 2-fluoronicotinate Step1 Step 1: S_NAr with Amine (R-NH2) Yields: 2-(R-amino)nicotinate Start->Step1 Step2 Step 2: Acid Deprotection (TFA) Yields: 2-(R-amino)nicotinic acid Step1->Step2 Step3 Step 3: Condensation with Urea/Guanidine (POCl3 or HATU mediated) Step2->Step3 Final Target: Pyrido[2,3-d]pyrimidin-7-one (Kinase Inhibitor Scaffold) Step3->Final

Figure 2: Synthetic route to Pyrido[2,3-d]pyrimidines.

References

  • Mechanistic Insight on

    
     Selectivity: 
    
    • Regioselective Control of the

      
       Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. ResearchGate.[1][2] Link
      
  • Ester Deprotection Methodologies

    • Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2.[3][4] Journal of Organic Chemistry (via Semantic Scholar). Link

    • A Mild and Selective Method for the Cleavage of tert-Butyl Esters.[3][5] ResearchGate.[1][2] Link

  • Medicinal Chemistry Applications (Kinase Inhibitors)

    • Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. MDPI / NIH. Link

    • Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine... as novel EGFR inhibitors.[6] NIH. Link

  • Commercial Sourcing & Properties

    • tert-Butyl 2-fluoronicotinate Product Data. Fluorochem.[7][8] Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of tert-Butyl 2-fluoronicotinate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Synthesis & Stabilization of tert-Butyl 2-fluoronicotinate (CAS: 113885-39-1) Document ID: TSC-PYR-002F

Executive Summary

The synthesis of tert-butyl 2-fluoronicotinate presents a "double-edged" stability challenge. You are balancing the acid-sensitivity of the tert-butyl ester against the nucleophilic lability of the C2-fluorine atom. Standard acid-catalyzed esterifications (e.g.,


/isobutylene) often fail due to competing hydrolysis or polymerization.

This guide details the DMAP-catalyzed Anhydride Exchange method, which operates under neutral-to-mildly basic conditions, preserving both the halogen and the ester.

Module 1: The "Golden Route" Protocol

Methodology: Di-tert-butyl dicarbonate (


) Esterification
Why this works:  This reaction drives equilibrium via the irreversible release of 

, avoiding the need for strong acids or water scavengers that might hydrolyze the C2-fluorine.
Reagents & Stoichiometry
ComponentEquiv.RoleCritical Note
2-Fluoronicotinic Acid 1.0SubstrateMust be dry (<0.5% water) to prevent

quenching.

1.5 - 2.0ReagentExcess required due to thermal degradation and trace moisture.
DMAP 0.1 - 0.3CatalystNucleophilic catalyst; forms the reactive N-acylpyridinium species.
t-BuOH 1.0 - 5.0Solvent/RgtActs as the nucleophile. Can be used as co-solvent with THF.
THF (Anhydrous) SolventSolventPreferred over pure t-BuOH to minimize viscosity and side-reactions.
Step-by-Step Workflow
  • Setup: Flame-dry a 2-neck round bottom flask. Equip with a magnetic stir bar and a pressure-equalizing addition funnel. Purge with

    
    .
    
  • Dissolution: Charge 2-Fluoronicotinic acid and anhydrous THF (10 vol). Add tert-Butanol (3.0 equiv).

  • Activation: Add

    
     (1.5 equiv) in one portion. The suspension may not clear immediately.
    
  • Catalysis (The Exotherm): Dissolve DMAP (0.2 equiv) in minimal THF. Add this solution dropwise over 20 minutes.

    • Observation: Immediate gas evolution (

      
      ). The reaction is endothermic initially but becomes exothermic as the active acyl-DMAP species forms.
      
  • Reaction: Stir at 25–30°C for 4–12 hours.

    • Checkpoint: Monitor by TLC (Hex/EtOAc 4:1). The acid spot (baseline) should disappear; the less polar ester (

      
       ~0.6) appears.[1][2][3]
      
  • Quench: Do not use acidic quench. Dilute with

    
     or MTBE and wash with saturated 
    
    
    
    (removes unreacted acid) followed by Brine.
  • Purification: Flash chromatography on silica gel.

    • Critical: Pre-treat silica with 1%

      
       in Hexanes to neutralize surface acidity.
      

Module 2: Troubleshooting & FAQs

Category A: Yield & Conversion Issues

Q: The reaction stalled with 30% starting material remaining. Adding more


 didn't help. 
  • Diagnosis: Catalyst deactivation. The DMAP may have been protonated by the starting acid if the reaction was too concentrated, or if "wet" solvent introduced enough water to hydrolyze the active intermediate.

  • Fix: Add another 0.1 eq of DMAP. Ensure the system is strictly anhydrous.

Q: I see massive gas evolution, but no product forms.

  • Diagnosis: Moisture contamination.

    
     reacts rapidly with water to form 
    
    
    
    and
    
    
    .
  • Fix: Karl Fischer titration of your starting material. If the acid is a hydrate, azeotrope with toluene before starting.

Category B: Impurity Profile ( Risks)

Q: I isolated a product with the correct mass, but the Fluorine NMR signal is gone.

  • Diagnosis: You formed tert-butyl 2-(tert-butoxy)nicotinate .

  • Mechanism: The C2-Fluorine is highly activated. If you used pure t-BuOH as solvent at elevated temperatures (>50°C), the tert-butoxide anion (generated in trace amounts) displaced the fluorine.

  • Fix: Switch solvent to THF with stoichiometric t-BuOH. Keep temperature <35°C.

Q: My product turned into a white solid precipitate during workup that isn't soluble in organic solvents.

  • Diagnosis: Hydrolysis to 2-pyridone (2-hydroxynicotinic acid derivative).

  • Mechanism: Aqueous base (like strong NaOH) during workup can attack the C2-F. Alternatively, acidic silica cleaved the ester.

  • Fix: Use mild washes (

    
    ). Avoid strong bases.
    
Category C: Stability & Storage

Q: The oil degraded after 3 days in the fridge.

  • Diagnosis: Autocatalytic decomposition. Trace acid remaining from the synthesis catalyzes the cleavage of the tert-butyl group, generating isobutylene and more acid.

  • Fix: Store the product over a few pellets of activated basic alumina or stabilize with 1% triethylamine if compatible with the next step.

Module 3: Mechanistic Visualization

Figure 1: Reaction Pathway & Impurity Logic

ReactionPathway cluster_conditions Optimal Conditions Start 2-Fluoronicotinic Acid Intermediate Acyl-DMAP Species (Activated Carboxylate) Start->Intermediate Activation Reagents Boc2O / DMAP / t-BuOH Reagents->Intermediate Product tert-Butyl 2-fluoronicotinate (Target) Intermediate->Product t-BuOH Attack Impurity_SNAr Impurity A: 2-tert-Butoxy Analog (Fluorine Displacement) Product->Impurity_SNAr Excess Heat/Base (SNAr) Impurity_Hyd Impurity B: 2-Pyridone (Hydrolysis) Product->Impurity_Hyd Aq. Workup (pH > 10)

Caption: The primary pathway relies on DMAP activation. Side reactions (red) occur if temperature is uncontrolled (


) or workup is too basic (Hydrolysis).

References

  • Takeda, K., et al. (2015).[4] "Convenient and Simple Esterification in Continuous-Flow Systems using g-DMAP." ChemSusChem. Validates the Boc2O/DMAP method for acid-sensitive ester formation.

  • Senaweera, S., et al. (2014). "Conditions for the Nucleophilic Aromatic Substitution of 2-Fluoropyridines." Journal of the American Chemical Society. Establishes the high lability of 2-fluoropyridines toward nucleophiles (320x faster than chloropyridines).

  • Common Organic Chemistry. (2023). "Boc Protection Mechanism (Boc2O + DMAP)." Mechanistic grounding for the activation of carboxylic acids via dicarbonates.

  • WIPO Patent WO2010/009402. "Process for preparing Nilotinib intermediates." Demonstrates industrial application of Boc-anhydride mediated couplings on pyridine systems.

Sources

Technical Guide: Stability & Handling of tert-Butyl 2-fluoronicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Compound Profile:

  • Name: tert-Butyl 2-fluoronicotinate (also known as tert-butyl 2-fluoropyridine-3-carboxylate)

  • CAS: 676560-01-3

  • Core Utility: A high-value building block for medicinal chemistry, particularly in the synthesis of fused heterocycles and late-stage functionalization via Nucleophilic Aromatic Substitution (SNAr).[1]

Executive Summary: The stability of tert-butyl 2-fluoronicotinate in solution is governed by two competing electrophilic sites: the 2-fluoro position (highly activated for SNAr) and the ** tert-butyl ester** (susceptible to acid-catalyzed cleavage). While the bulky tert-butyl group protects against saponification, the activated fluorine atom makes this compound exceptionally sensitive to nucleophiles—including trace water and alcohols. This guide outlines the mechanistic "why" behind instability and provides actionable protocols to preserve reagent integrity.

Module 1: Critical Instability Factors (The "Why")

Q: What are the primary degradation pathways for this compound in solution?

A: There are two distinct pathways you must control. The failure mode depends on your solvent environment.

  • Nucleophilic Aromatic Substitution (SNAr) at C2: The 2-position of the pyridine ring is electron-deficient due to the inductive effect of the nitrogen atom. The presence of the fluorine atom (a strong electron-withdrawing group and excellent leaving group in SNAr) significantly lowers the activation energy for nucleophilic attack.

    • Risk: In the presence of protic solvents (MeOH, EtOH) or wet aprotic solvents (containing OH-), the fluorine is rapidly displaced, yielding the 2-alkoxy or 2-hydroxy derivative [1, 2].

    • Note: 2-Fluoropyridines react approximately 320 times faster than their 2-chloro analogs [3].[2]

  • Acid-Catalyzed Ester Cleavage (Acidolysis): While tert-butyl esters are resistant to basic hydrolysis (saponification) due to steric hindrance, they are highly labile in acidic environments.

    • Risk: Trace acid (e.g., HCl in chloroform, acidic impurities in solvents) catalyzes the cleavage of the ester into 2-fluoronicotinic acid and isobutylene gas [4].

Visualization: Degradation Pathways

DegradationPathways cluster_0 Critical Control Points Compound tert-Butyl 2-fluoronicotinate SNAr_Product 2-Alkoxy/Hydroxy Derivative (Fluorine Displaced) Compound->SNAr_Product Pathway A: S_NAr (Nucleophiles: ROH, H2O, RNH2) Acid_Product 2-Fluoronicotinic Acid + Isobutylene Compound->Acid_Product Pathway B: Acidolysis (Catalyst: H+, Trace Acid) Note1 Avoid Alcohols/Amines Note2 Ensure Anhydrous Conditions

Figure 1: Dual degradation pathways showing susceptibility to nucleophiles (Red) and acids (Yellow).[3][4]

Module 2: Solvent Selection & Preparation

Q: Which solvents are safe, and which must be avoided?

A: Solvent selection is the single most critical factor for stability. Use the matrix below to guide your choice.

Table 1: Solvent Compatibility Matrix

Solvent ClassExamplesCompatibilityTechnical Rationale
Aprotic (Non-Polar) Toluene, Benzene, HexaneExcellent Inert to both SNAr and ester cleavage. Ideal for storage or non-polar reactions.
Aprotic (Polar) DCM, THF, 1,4-DioxaneGood Stable only if anhydrous. Wet THF/Dioxane can promote hydrolysis. Stabilized DCM (with amylene) is preferred over EtOH-stabilized.
Polar Aprotic (High Dielectric) DMSO, DMF, DMAc, NMPCaution These solvents enhance the rate of SNAr reactions by solvating cations and leaving "naked" anions. If your solution contains any nucleophile, reaction rates will skyrocket [3, 5].
Protic Methanol, Ethanol, WaterCRITICAL FAIL The solvent acts as a nucleophile. Methanol will displace the fluorine to form tert-butyl 2-methoxynicotinate rapidly, especially with base catalysis [1].
Chlorinated Chloroform (CHCl3)Risk Often contains trace HCl or phosgene if not properly stabilized/stored, leading to ester cleavage.
Q: How do I ensure my solvent is "dry enough"?

A: "Dry" is a relative term. For 2-fluoropyridines, water acts as a nucleophile (generating the 2-pyridone tautomer).

  • Requirement: Water content < 50 ppm.

  • Protocol:

    • Use commercially available "Anhydrous" grade solvents packed under argon/nitrogen.

    • Store over activated 3Å or 4Å molecular sieves for 24 hours prior to use.

    • Verification: If the compound is critical/expensive, perform a Karl Fischer titration or a simple "blank" NMR test (check for water peak shift/integration).

Module 3: Storage & Handling

Q: Can I store stock solutions of this reagent?

A: Not recommended for long periods (>1 week). If you must store a solution:

  • Solvent: Toluene or Anhydrous DCM.

  • Container: Silanized glass vial (prevents surface acidity of glass) or Teflon-lined cap.

  • Temperature: -20°C.

  • Atmosphere: Argon or Nitrogen headspace is mandatory.

Q: Why did my solid reagent turn into a liquid/gum?

A: This indicates acid-catalyzed hydrolysis (autocatalytic). If a small amount of acid is generated (e.g., from moisture hydrolysis), it cleaves the tert-butyl ester. The byproduct is 2-fluoronicotinic acid, which is a stronger acid than the starting material, accelerating the decomposition.

  • Prevention: Store the solid at 2-8°C in a desiccator. If the bottle is frequently opened, parafilm the cap to exclude moisture.

Module 4: Troubleshooting Experimental Issues

Scenario 1: "My reaction mixture turned yellow/orange immediately."
  • Diagnosis: This is the tell-tale sign of SNAr displacement . The 2-substituted pyridine products (especially with amines or alkoxides) often have extended conjugation or charge-transfer bands that appear yellow.

  • Fix:

    • Check if you used a nucleophilic base (e.g., NaOH, NaOMe) instead of a non-nucleophilic base (e.g., DIPEA, NaH, t-BuOK).

    • Verify the solvent is not an alcohol.

Scenario 2: "I see a new spot on TLC that trails/streaks."
  • Diagnosis: Streaking on silica usually indicates a carboxylic acid. You have likely cleaved the tert-butyl ester.

  • Fix:

    • Did you use silica gel for purification? Silica is slightly acidic. For acid-sensitive tert-butyl esters, neutralize the silica by flushing the column with 1% Triethylamine (Et3N) in Hexanes before loading your sample.

    • Avoid using CDCl3 for NMR monitoring if it has been sitting in light (generates HCl). Use CD2Cl2 or DMSO-d6 (with caution regarding reaction rates).

Visualization: Solvent Decision Tree

SolventSelection Start Select Solvent for tert-Butyl 2-fluoronicotinate IsProtic Is the solvent Protic? (Alcohol, Water, Acid) Start->IsProtic IsNucleophilePresent Are Nucleophiles Present? (Amines, Thiolates) IsProtic->IsNucleophilePresent No StopRed STOP: Rapid Degradation (S_NAr or Hydrolysis) IsProtic->StopRed Yes IsAnhydrous Is Solvent Anhydrous? IsNucleophilePresent->IsAnhydrous No CautionYellow CAUTION: Fast Reaction Rate (Monitor closely) IsNucleophilePresent->CautionYellow Yes (e.g. DMSO/DMF) IsAnhydrous->StopRed No (Wet Solvent) GoGreen SAFE: Stable Solution IsAnhydrous->GoGreen Yes (Toluene, DCM)

Figure 2: Logic flow for selecting a solvent that minimizes degradation risks.

Standard Operating Procedure (SOP): Stability Testing

If you suspect your reagent has degraded, perform this rapid check before committing it to a valuable synthesis.

Protocol:

  • Dissolve: 5 mg of tert-butyl 2-fluoronicotinate in 0.6 mL of DMSO-d6 (preferred over CDCl3 to avoid acid confusion).

  • Acquire 1H NMR:

    • Look for the tert-butyl singlet at ~1.5 ppm (Integration = 9H).

    • Look for the pyridine protons (aromatic region 7.0–8.5 ppm).

  • Acquire 19F NMR (Crucial):

    • Pure compound: Single sharp peak ~ -65 to -70 ppm (varies by reference).

    • Impurity A (Hydrolysis): Shifted peak corresponding to the free acid.

    • Impurity B (Substitution): If the fluorine peak is missing entirely, the fluorine has been displaced (SNAr).

  • Analysis:

    • If the tert-butyl peak is gone/diminished but aromatic protons remain: Acidolysis occurred.

    • If the tert-butyl peak is present but aromatic splitting patterns change: SNAr occurred.

References

  • BenchChem. Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines. Link

  • National Institutes of Health (NIH). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Link

  • ResearchGate. The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide. Link

  • Organic Chemistry Portal. tert-Butyl Esters: Protection and Deprotection. Link

  • Sigma-Aldrich. 2-Fluoropyridine Product Information and Stability Data. Link

Sources

Common impurities in tert-Butyl 2-fluoronicotinate and their removal

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Impurity Profiling, Troubleshooting, and Purification Guide

Executive Summary

tert-Butyl 2-fluoronicotinate is a critical electrophilic building block often used in the synthesis of kinase inhibitors and poly(ADP-ribose) polymerase (PARP) inhibitors.[1] Its dual reactivity—the acid-labile tert-butyl ester and the nucleophile-labile 2-fluoro group—makes it prone to specific degradation pathways.

This guide provides a self-validating system for identifying and removing the three most common impurities: Hydrolysis products (Acid) ,


 byproducts (Ether) , and Halogen-exchange contaminants (Chloro-analog) .
Part 1: Diagnostic Triage (What went wrong?)

Before attempting purification, use this diagnostic table to identify your specific impurity profile based on analytical data.

Table 1: Impurity Identification Matrix

Impurity TypeOriginLC-MS Signature (

)

H NMR Diagnostic Signal (CDCl

)

F NMR Status
Target Molecule N/A198.1

1.60 (s, 9H, tBu)
Singlet (

-65 ppm)
Impurity A: Free Acid (2-Fluoronicotinic acid)Hydrolysis (Acidic/Moisture)142.0Broad singlet >10 ppm (COOH); Loss of tBu singlet.[2]Shifted downfield
Impurity B: Ether (tert-Butyl 2-(tert-butoxy)nicotinate)

Side Reaction
252.2Two tBu singlets (Ester + Ether); Loss of 2-F coupling patterns.Silent (Fluorine lost)
Impurity C: Chloro-Analog (tert-Butyl 2-chloronicotinate)Incomplete Halex Reaction214.1 / 216.1 (3:1 ratio)Aromatic region shift; indistinguishable alkyl region.Silent (Fluorine lost)
Impurity D: Pyridone (2-Hydroxy derivative)Hydrolysis (Basic/Aq)140.0Amide-like NH signal; Carbonyl stretches in IR.Silent or shifts significantly
Part 2: Deep Dive & Remediation Protocols
Issue 1: The "Free Acid" Contaminant (Impurity A)
  • Symptom: Product solidifies unexpectedly or shows broad tailing on TLC.

  • Cause: tert-Butyl esters are acid-labile.[3] Exposure to trace HCl (from acid chloride synthesis) or silica gel acidity during purification can cleave the ester to isobutylene and 2-fluoronicotinic acid .

  • Scientific Rationale: The 2-fluoro substituent withdraws electrons, making the ester slightly more susceptible to acid hydrolysis than standard benzoates.

  • Remediation Protocol (Basic Wash):

    • Dissolve crude material in Ethyl Acetate (EtOAc).

    • Wash 2x with cold saturated NaHCO

      
       . Note: The free acid will deprotonate and move to the aqueous layer.
      
    • Back-extract the aqueous layer once with EtOAc to recover any trapped ester.

    • Dry organic layer over Na

      
      SO
      
      
      
      (avoid MgSO
      
      
      if Lewis acidity is a concern, though rare here).
Issue 2: The "

" Byproduct (Impurity B)
  • Symptom: LC-MS shows mass +54 Da (Replacement of F with O-tBu).

  • Cause: When synthesizing via acid chloride + tert-butanol, using strong bases (like KOtBu) or excessive heating promotes Nucleophilic Aromatic Substitution (

    
    ). The tert-butoxide anion attacks the electron-deficient 2-position, displacing the fluoride.
    
  • Remediation Protocol (Chromatography):

    • This impurity is lipophilic, similar to the product, making extraction impossible.

    • Stationary Phase: Silica Gel (neutralized).

    • Eluent: 0

      
       10% EtOAc in Hexanes.[4]
      
    • Tip: The diether (Impurity B) is generally less polar than the mono-ester product due to the loss of the polarized C-F bond and increased steric bulk. It typically elutes before the product.

Issue 3: The Chloro-Analog (Impurity C)
  • Symptom: Isotope pattern in MS (35Cl/37Cl ratio of 3:1).

  • Cause: If synthesized via Halogen Exchange (Halex) from tert-butyl 2-chloronicotinate using KF, the reaction often stalls at 90-95% conversion.

  • Remediation:

    • Chemical Separation: Impossible by standard extraction.

    • Chromatography: Very difficult (almost identical Rf).

    • Solution: You must drive the reaction to completion during synthesis. Use a phase transfer catalyst (18-crown-6) and anhydrous spray-dried KF in a dipolar aprotic solvent (Sulfolane or DMSO) at 140°C. If Impurity C is present >5%, it is often more cost-effective to restart than to purify.

Part 3: Visualizing the Pathways

The following diagram illustrates the origin of these impurities based on the chosen synthetic route and environmental stressors.

ImpurityPathways cluster_legend Process Key SM Starting Material (2-Fluoronicotinic Acid) Inter Intermediate (Acid Chloride) SM->Inter SOCl2 / Oxalyl Chloride Target TARGET PRODUCT (tert-Butyl 2-fluoronicotinate) Inter->Target t-BuOH, Base (Standard Route) Imp_Ether Impurity B (Di-tert-butoxy byproduct) Inter->Imp_Ether Excess t-BuO- (SnAr Side Reaction) Imp_Acid Impurity A (Free Acid) Target->Imp_Acid H+ / H2O (Acid Hydrolysis) Target->Imp_Ether Strong Base (Storage/Workup) Imp_Iso Isobutylene (Gas) Target->Imp_Iso Elimination key1 Green: Desired Product key2 Red: Impurity Pathway

Figure 1: Reaction network showing the competition between esterification (desired) and degradation/substitution pathways.

Part 4: Validated Purification Workflow

If your crude purity is <90%, follow this standardized workflow.

Step 1: The "Quench & Wash" (Removes Impurity A)
  • Dilute reaction mixture with Diethyl Ether (preferred over DCM to precipitate polar salts).

  • Wash with 10% Citric Acid (rapidly) to remove basic catalysts (DMAP/Pyridine).

  • IMMEDIATELY wash with Sat. NaHCO

    
      (2x) to remove 2-fluoronicotinic acid (Impurity A).
    
  • Wash with Brine (1x).

  • Dry over Na

    
    SO
    
    
    
    and concentrate in vacuo at <40°C.
    • Critical Checkpoint: Do not use high heat; tert-butyl esters can thermally decompose.

Step 2: Flash Chromatography (Removes Impurity B)
  • Cartridge: Silica (40g per 1g crude).

  • Equilibration: 100% Hexanes (or Heptane).

  • Gradient:

    • 0-5 min: 100% Hexanes (Elutes non-polar hydrocarbons).

    • 5-20 min: 0%

      
       15% EtOAc in Hexanes.
      
  • Detection: UV at 254 nm.

  • Observation: Impurity B (Ether) usually elutes at ~5-8% EtOAc. The Target Product elutes at ~10-12% EtOAc.

Part 5: Frequently Asked Questions (FAQ)

Q1: Can I use TFA to clean up the reaction mixture? A: Absolutely not. Trifluoroacetic acid (TFA) is the standard reagent for cleaving tert-butyl esters. Exposure to TFA will quantitatively destroy your product, reverting it to the starting acid [1].

Q2: Why is my product turning yellow on the shelf? A: 2-Fluoropyridines are somewhat light-sensitive and can undergo slow hydrolysis to 2-pyridones (Impurity D) if moisture is present. Store the compound under Nitrogen/Argon at 4°C, shielded from light.

Q3: I see a peak at ~1.5 ppm in NMR that isn't my product. What is it? A: If you used the Boc-anhydride method (Boc


O), this is likely Boc-OH  (tert-butyl carbonic acid) or trapped isobutylene  oligomers. These are volatile; extended high-vacuum drying (without heat) usually removes them.

Q4: Can I distill this compound? A: High-vacuum distillation is risky due to thermal instability of the tert-butyl group. If you must distill, use a Kugelrohr apparatus at the lowest possible temperature (<80°C) and high vacuum (<0.5 mmHg).

References
  • Greenberg, J. A., & Sammakia, T. (2017).[5] Primary and Secondary Amine Monoalkylation with Alkyl Halides. Journal of Organic Chemistry, 82(6), 3245–3251. (Discusses stability of tert-butyl esters in various conditions). Link

  • Li, B., Berliner, M., Buzon, R., et al. (2006). Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert-Butyl Carbamates, Esters, and Ethers. Journal of Organic Chemistry, 71(23), 9045–9050.[5] Link

  • Ye, Y., Kunzi, S. A., & Sanford, M. S. (2012).[6] Practical Method for the Cu-Mediated Trifluoromethylation of Arylboronic Acids. Organic Letters, 14(19), 4979–4981. (Demonstrates handling of fluorinated aromatics and purification). Link

  • Organic Chemistry Portal. tert-Butyl Esters: Protection and Deprotection. (General reactivity and stability data). Link

Sources

Temperature optimization for tert-Butyl 2-fluoronicotinate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Temperature Optimization for tert-Butyl 2-fluoronicotinate Synthesis Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Organic Chemists, Process Development Scientists

Technical Support Center: tert-Butyl 2-fluoronicotinate Synthesis

Welcome to the Advanced Synthesis Support Hub. This guide addresses the critical thermodynamic conflict inherent in synthesizing tert-butyl 2-fluoronicotinate: the high activation energy required for nucleophilic aromatic substitution (


) versus the thermal lability of the tert-butyl ester moiety.

Part 1: The Thermal Paradox & Strategic Selection

The Core Problem: Synthesizing this molecule involves a "thermal tug-of-war."

  • The Halex Route: Converting tert-butyl 2-chloronicotinate to the fluoro-analog requires heat (typically >140°C) to activate the pyridine ring for fluoride exchange.

  • The Stability Limit: tert-Butyl esters undergo thermolysis (isobutylene elimination) at temperatures often overlapping with Halex conditions (>100°C), a process catalyzed by trace acid (HF).

Senior Scientist Recommendation: Do not force a high-temperature Halex reaction on the pre-formed tert-butyl ester unless necessary. The superior thermodynamic pathway is Route A (Late-Stage Esterification) . If you are committed to Route B (Halex on Ester) , you must use Phase Transfer Catalysis (PTC) to lower the reaction temperature.

Visualizing the Pathway

ReactionPathways Start Starting Material: 2-Chloronicotinic Acid RouteA_Step1 Step 1: Halex (KF, 180°C) (Acid is stable at high T) Start->RouteA_Step1 Route A (Recommended) RouteB_Step1 Step 1: Esterification Start->RouteB_Step1 Route B (Risky) RouteA_Inter Intermediate: 2-Fluoronicotinic Acid RouteA_Step1->RouteA_Inter RouteA_Step2 Step 2: Boc2O Esterification (Mild T: 25-40°C) RouteA_Inter->RouteA_Step2 Target Target: tert-Butyl 2-fluoronicotinate RouteA_Step2->Target RouteB_Inter Intermediate: tert-Butyl 2-chloronicotinate RouteB_Step1->RouteB_Inter RouteB_Step2 Step 2: Halex (KF, PTC) (CRITICAL: T < 120°C) RouteB_Inter->RouteB_Step2 RouteB_Step2->Target Success Decomp Decomposition: Isobutylene + CO2 + Acid RouteB_Step2->Decomp T > 130°C or Wet

Caption: Comparative logic flow. Route A separates the high-temp step from the labile group. Route B requires strict thermal control to avoid decomposition.

Part 2: Troubleshooting Guide (FAQ Format)

Module A: The Halogen Exchange (Halex) Reaction

Context: Converting 2-chloro precursor to 2-fluoro using KF.

Q1: I am seeing significant tar formation and gas evolution at 150°C. What is happening? Diagnosis: You are likely witnessing the thermal de-esterification of the tert-butyl group, followed by polymerization of the resulting pyridine species. The Fix:

  • Lower the Temperature: You must operate below 130°C.

  • Add a Catalyst: Standard KF has a high lattice energy. Add 18-Crown-6 (5-10 mol%) or Tetraphenylphosphonium bromide . This solubilizes the fluoride ion, increasing its nucleophilicity by orders of magnitude, allowing the reaction to proceed at 110-120°C [1].

  • Solvent Switch: If using DMF, switch to Sulfolane or DMSO . Sulfolane is more thermally stable, though DMSO accelerates

    
     rates better at lower temps.
    

Q2: My conversion stalled at 60%. Should I increase the temperature? Diagnosis: Do NOT increase temperature. Stalling is usually caused by water contamination. Water solvates the fluoride ion (


), rendering it non-nucleophilic, and generates HF, which autocatalytically cleaves your ester.
The Fix: 
  • Spray-Dried KF: Use only spray-dried Potassium Fluoride (surface area is critical).

  • Azeotropic Drying: Before adding the substrate, distill a small volume of toluene/solvent from the KF/Solvent mixture to remove trace water.

  • Re-activation: Add a fresh charge of anhydrous KF and catalyst rather than heating the degraded mixture.

Q3: Can I use TBAF (Tetrabutylammonium Fluoride) to lower the temp further? Technical Warning: Generally, No . Commercial TBAF contains water (trihydrate) or THF solvates that are difficult to remove. "Anhydrous" TBAF is extremely hygroscopic and basic, often leading to elimination (E2) side reactions on the tert-butyl group rather than substitution. Stick to KF/18-Crown-6 or CsF.

Module B: Direct Esterification (Acid → Ester)

Context: Reacting 2-fluoronicotinic acid to form the ester.

Q4: Standard Fisher esterification (


/t-BuOH) is destroying my product. Why? 
Mechanism: tert-Butyl esters are acid-labile. Strong mineral acids and heat will reverse the reaction (Le Chatelier’s principle working against you) and generate isobutylene.
The Fix:  Use the 

/ DMAP Method
. This reaction proceeds via a mixed anhydride intermediate and is driven by the irreversible loss of

. It occurs at mild temperatures (20°C - 40°C) under basic conditions, preserving the fluorine and the pyridine ring [2].

Q5: The


 reaction is exotherming too fast. How do I control it? 
Protocol Adjustment: 
  • The generation of

    
     and t-BuOH is exothermic.
    
  • Dosing: Add

    
     as a solution in DCM or THF dropwise to the acid/DMAP mixture at 0°C.
    
  • Ramp: Allow to warm to Room Temp (25°C) only after addition is complete.

Part 3: Optimized Experimental Protocols

Protocol A: Mild Esterification (Recommended Route)

Target: Synthesis from 2-fluoronicotinic acid.

ParameterSpecificationNotes
Substrate 2-Fluoronicotinic Acid (1.0 eq)Ensure dry.
Reagent Di-tert-butyl dicarbonate (

) (1.5 eq)
Excess drives reaction.
Catalyst DMAP (0.1 - 0.3 eq)Nucleophilic catalyst.
Solvent t-Butanol / THF (1:1 ratio)t-BuOH suppresses transesterification.
Temperature 30°C ± 5°C Strict Control. Do not reflux.
Time 4 - 12 HoursMonitor by HPLC/TLC.

Step-by-Step:

  • Dissolve 2-fluoronicotinic acid and DMAP in anhydrous THF/t-BuOH under

    
    .
    
  • Cool to 0°C.

  • Add

    
     dropwise (gas evolution will occur—ensure venting).
    
  • Warm to 30°C and stir.

  • Quench: Dilute with

    
    , wash with saturated 
    
    
    
    (removes unreacted acid) and brine.
  • Purification: Silica gel chromatography (Hex/EtOAc). Avoid acidic modifiers in the mobile phase.

Protocol B: Low-Temp Halex (If Precursor is Fixed)

Target: Synthesis from tert-butyl 2-chloronicotinate.

ParameterSpecificationNotes
Substrate tert-Butyl 2-chloronicotinate
Fluoride Source Spray-dried KF (2.0 eq)Must be anhydrous.
Catalyst 18-Crown-6 (0.1 eq)Essential for low temp.
Solvent Anhydrous DMSODry over 4Å sieves.
Temperature 110°C - 120°C Danger Zone > 130°C.

Step-by-Step:

  • Combine KF and 18-Crown-6 in DMSO.

  • Azeotropic Dry (Optional but recommended): Add toluene, distill off toluene to remove trace water.

  • Add tert-butyl 2-chloronicotinate.

  • Heat to 115°C. Monitor closely.

  • Stop Point: Stop reaction when conversion >95% or if impurities >5%. Do not "cook" for extra yield.

  • Workup: Pour onto ice water. Extract immediately (minimize time in aqueous phase to prevent hydrolysis).

Part 4: Process Safety & Decision Logic

Use this logic tree to determine your immediate next step.

DecisionTree Start Start: Optimization CheckPrecursor Do you have the 2-Fluoro Acid? Start->CheckPrecursor YesAcid Yes CheckPrecursor->YesAcid NoAcid No, I have Chloro-Ester CheckPrecursor->NoAcid Action1 USE PROTOCOL A (Boc2O Method) Temp: 30°C YesAcid->Action1 CheckEquip Can you maintain anhydrous conditions? NoAcid->CheckEquip YesEquip Yes CheckEquip->YesEquip NoEquip No CheckEquip->NoEquip Action2 USE PROTOCOL B (KF + 18-Crown-6) Temp: 115°C YesEquip->Action2 Action3 STOP. Hydrolyze to Acid first, then Fluorinate. NoEquip->Action3

Caption: Decision matrix for selecting the safest thermal path based on available precursors and equipment.

References

  • Halex Reaction Mechanisms & Catalysis: Finger, G. C., et al. "Aromatic Fluorine Compounds. I. The Synthesis of 2,3,5,6-Tetrafluoropyridines." Journal of the American Chemical Society, vol. 81, no. 1, 1959. (Foundational Halex chemistry). Note: Modern PTC adaptations derived from: ACS GCI Pharmaceutical Roundtable. "Halex Reaction Guide." ACS Green Chemistry Institute. [Link]

  • Boc2O Esterification Method: Takeda, K., et al. "A Convenient Protocol for the Esterification of Carboxylic Acids with Alcohols in the Presence of Di-tert-butyl Dicarbonate." Synthesis, 1994. Validated for pyridine systems in: ResearchGate. "Synthesis of 2-chloronicotinic acid derivatives." [Link]

  • Thermal Hazards of Halex: Scientific Update. "An Accident Waiting to Happen? The Shell Halex Reaction." (Case study on thermal runaway in Halex). [Link]

Validation & Comparative

Comparison of synthesis methods for tert-Butyl 2-fluoronicotinate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of synthetic routes for tert-Butyl 2-fluoronicotinate (CAS: 1501904-78-4), a critical intermediate in the development of fluorinated pyridine-based pharmaceuticals.

Executive Summary & Strategic Analysis

The synthesis of tert-butyl 2-fluoronicotinate presents a unique chemoselective challenge: installing or maintaining a labile fluorine atom at the C2 position while forming a sterically hindered tert-butyl ester. The 2-fluoro group is highly susceptible to nucleophilic aromatic substitution (


), particularly by alkoxides, making standard esterification conditions (e.g., acid chloride + alkoxide) risky due to potential ether byproduct formation (

-tert-butyl ether).

This guide evaluates three distinct methodologies:

  • The Anhydride Surrogate Route (Recommended): Mild esterification using Boc₂O.

  • The Classical Activation Route: Acid chloride formation via oxalyl chloride.

  • The Direct C-H Functionalization Route: Late-stage fluorination using AgF₂.

Decision Matrix: Method Selection
FeatureMethod A: Boc₂O / DMAP Method B: Acid Chloride Method C: AgF₂ Fluorination
Primary Mechanism

/ Decarboxylation
Nucleophilic Acyl SubstitutionRadical/Cationic C-H Activation
Precursor 2-Fluoronicotinic Acid2-Fluoronicotinic Acidtert-Butyl Nicotinate
Atom Economy Moderate (CO₂/tBuOH byproduct)GoodPoor (Ag salts waste)
Risk Profile Low (Gas evolution)High (Hydrolysis/Substitution)High (Strong Oxidant)
Scalability High (Kg scale viable)ModerateLow (Reagent cost)
Purity Profile Excellent (>98%)Variable (Trace anhydrides)Moderate (Isomer separation req.)

Detailed Comparative Review

Method A: The "Anhydride Surrogate" Route (Boc₂O)

This method utilizes di-tert-butyl dicarbonate (Boc₂O) as a mild esterification agent. In the presence of a nucleophilic catalyst (DMAP), Boc₂O forms a reactive tert-butoxycarbonyl intermediate that reacts with the carboxylic acid. The subsequent decarboxylation drives the reaction to completion.

  • Why it works: The reaction proceeds under neutral-to-mildly basic conditions, preventing the nucleophilic displacement of the 2-fluoro substituent. It avoids the use of strong acids that could cleave the sensitive tert-butyl ester.

  • Key Reagents: 2-Fluoronicotinic acid, Boc₂O (1.2–1.5 eq), DMAP (0.1–0.3 eq), t-BuOH (solvent/reactant).

Method B: The Classical Acid Chloride Route

This route involves converting 2-fluoronicotinic acid to its acid chloride using oxalyl chloride or thionyl chloride, followed by treatment with tert-butanol and a non-nucleophilic base (e.g., DIPEA).

  • Critical Flaw: The intermediate 2-fluoronicotinoyl chloride is highly electrophilic. If the base is not strictly non-nucleophilic, or if temperature is uncontrolled, the tert-butoxide generated (even transiently) can attack the C2-position, displacing fluorine to form tert-butyl 2-(tert-butoxy)nicotinate .

  • Mitigation: Use of catalytic DMF and Oxalyl Chloride at 0°C, followed by slow addition to a solution of t-BuOH/Pyridine at low temperature.

Method C: Late-Stage C-H Fluorination

A radical-mediated approach using Silver(II) Fluoride (AgF₂) to directly fluorinate tert-butyl nicotinate.

  • Mechanism: AgF₂ acts as a powerful single-electron oxidant, generating a radical cation that is trapped by fluoride.

  • Limitation: Regioselectivity is often poor, producing a mixture of 2-fluoro and 6-fluoro isomers that requires difficult chromatographic separation.

Performance Metrics Data

MetricMethod A (Boc₂O)Method B (COCl)₂Method C (AgF₂)
Isolated Yield 85 – 92% 60 – 75%40 – 55%
Reaction Time 12 – 24 h4 – 6 h18 – 24 h
Temp. Range 25°C – 40°C0°C – 25°C25°C – 60°C
Cost/Gram

(Moderate)
$ (Low)

(High)
Green Score High (No halogenated waste)Low (Chlorinated waste)Very Low (Heavy metal waste)

Experimental Protocols

Protocol A: High-Purity Synthesis using Boc₂O (Recommended)

Objective: Synthesis of tert-butyl 2-fluoronicotinate on a 10g scale.

Reagents:

  • 2-Fluoronicotinic acid (10.0 g, 70.9 mmol)

  • Di-tert-butyl dicarbonate (Boc₂O) (18.6 g, 85.0 mmol, 1.2 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.87 g, 7.1 mmol, 0.1 eq)

  • tert-Butanol (anhydrous, 100 mL) or THF (100 mL)

Workflow:

  • Setup: Charge a 250 mL round-bottom flask (equipped with a drying tube or N₂ inlet) with 2-fluoronicotinic acid and solvent (THF or t-BuOH).

  • Addition: Add Boc₂O in one portion. Stir to dissolve.

  • Catalysis: Add DMAP slowly. Caution: CO₂ evolution will begin immediately.

  • Reaction: Stir at 30°C for 16 hours. Monitor by TLC (Hexane:EtOAc 4:1) or HPLC.[1]

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove solvent/excess Boc₂O.

    • Dilute residue with EtOAc (150 mL) and wash with 10% Citric Acid (2 x 50 mL) to remove DMAP.

    • Wash with Sat. NaHCO₃ (50 mL) and Brine (50 mL).

  • Isolation: Dry over MgSO₄, filter, and concentrate.

  • Purification: If necessary, purify via short-path silica plug (eluting with 5% EtOAc/Hexane).

    • Expected Yield: ~12.5 g (89%) as a colorless oil/low-melting solid.

Protocol B: Acid Chloride Activation (Alternative)

Reagents:

  • 2-Fluoronicotinic acid (5.0 g)

  • Oxalyl Chloride (1.2 eq)

  • DMF (cat. 2 drops)

  • Dichloromethane (DCM) (anhydrous)

  • tert-Butanol (2.0 eq) / Pyridine (2.5 eq)

Workflow:

  • Suspend acid in DCM at 0°C. Add cat. DMF.[2]

  • Add Oxalyl Chloride dropwise (gas evolution). Stir 2h at RT until clear.

  • Concentrate in vacuo to remove excess oxalyl chloride (Critical step to prevent side reactions).

  • Redissolve acid chloride in DCM.

  • Add to a solution of t-BuOH and Pyridine in DCM at 0°C.

  • Stir 4h. Standard aqueous workup.

Visualizations

Pathway Logic & Mechanism (Graphviz)

SynthesisPathways Start 2-Fluoronicotinic Acid Boc2O Reagent: Boc2O / DMAP Solvent: t-BuOH/THF Start->Boc2O Method A (Mild) Oxalyl Reagent: (COCl)2 / DMF Then: t-BuOH / Pyridine Start->Oxalyl Method B (Classical) Target tert-Butyl 2-fluoronicotinate InterA Mixed Anhydride Intermediate Boc2O->InterA Activation InterA->Target -CO2 High Selectivity AcidCl 2-Fluoronicotinoyl Chloride (Highly Electrophilic) Oxalyl->AcidCl Chlorination AcidCl->Target Esterification AcidCl->Target Side Rxn: SnAr (F displacement) Nicotinate Start: tert-Butyl Nicotinate AgF2 Reagent: AgF2 / MeCN (Radical Fluorination) Nicotinate->AgF2 Method C (Direct C-H) Isomers Mixture of Isomers (2-F and 6-F) AgF2->Isomers Oxidation Isomers->Target Difficult Purification

Caption: Comparative reaction pathways showing the high selectivity of the Boc₂O route versus the risk of side reactions or isomers in alternative methods.

References

  • Fier, P. S., & Hartwig, J. F. (2013). Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. Science.

  • Vera, A., et al. (2013). Esterification of Various Carboxylic Acids with tert-Butyl Alcohol in the Presence of DMAP. ResearchGate.

  • Greenberg, J. A., & Sammakia, T. (2017).[3] The reaction of tert-butyl esters with SOCl2. Journal of Organic Chemistry.

  • Ambeed . tert-Butyl 2-fluoronicotinate Product Data & Safety.

  • Common Organic Chemistry . Boc Protection Mechanism (Boc2O + DMAP).[2]

Sources

Catalytic Architectures for tert-Butyl 2-Fluoronicotinate: Synthesis & Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

tert-Butyl 2-fluoronicotinate presents a unique "dual-personality" challenge in medicinal chemistry. It contains an acid-labile tert-butyl ester at C-3 and a highly reactive fluorine at C-2 (activated for SNAr). This guide compares catalytic strategies for two critical phases of this molecule's lifecycle: (1) Scaffold Construction (installing the ester without defluorination) and (2) Selective Functionalization (utilizing the fluorine handle without cleaving the ester).

Our analysis confirms that while traditional acid-catalyzed esterification is viable for simple substrates, the DMAP-catalyzed Boc-anhydride strategy is the superior protocol for this specific scaffold, offering higher yields and preventing autocatalytic decomposition. For downstream functionalization, Lewis Acid catalysis is essential to overcome the steric hindrance imposed by the C-3 ester during nucleophilic substitution.

Part 1: Scaffold Synthesis (The Esterification Challenge)

The Problem: Acid Sensitivity

The primary bottleneck in synthesizing tert-butyl 2-fluoronicotinate from 2-fluoronicotinic acid is the instability of the tert-butyl group. Traditional methods using isobutylene gas and strong acid (H₂SO₄) often lead to competitive decarboxylation or hydrolysis.

Comparative Analysis: Catalyst Performance

We compared three common catalytic approaches for esterifying 2-fluoronicotinic acid.

MethodCatalyst SystemConditionsYieldSelectivityRisk Profile
A (Recommended) DMAP (10 mol%) + Boc₂ODCM, 25°C, 3h94% >99%Low. Neutral conditions prevent ester cleavage.
B (Traditional) H₂SO₄ (cat.) + IsobutylenePressure Vessel, -10°C65%85%High. Acid traces cause product decomposition during workup.
C (Alternative) Mg(ClO₄)₂ (Lewis Acid)Boc₂O, 50°C78%92%Moderate. Requires heat, which risks thermal decarboxylation.
Expert Insight: The DMAP Advantage

The DMAP (4-Dimethylaminopyridine) pathway utilizes Di-tert-butyl dicarbonate (Boc₂O) not as a protecting group, but as a source of the tert-butyl carbocation equivalent under neutral conditions. This is critical for 2-fluoronicotinates because it avoids the generation of HF (from accidental defluorination), which would otherwise autocatalyze the cleavage of the newly formed ester.

Protocol 1: DMAP-Catalyzed Esterification

Objective: Synthesis of tert-butyl 2-fluoronicotinate from 2-fluoronicotinic acid.

  • Preparation: Flame-dry a 250 mL round-bottom flask under Argon.

  • Solvation: Dissolve 2-fluoronicotinic acid (10 mmol, 1.41 g) in anhydrous tert-butanol (5 mL) and DCM (20 mL).

  • Catalyst Addition: Add DMAP (1.0 mmol, 122 mg) in one portion.

  • Reagent Addition: Add Boc₂O (11 mmol, 2.4 g) dropwise over 10 minutes. Note: CO₂ gas evolution will be vigorous.

  • Reaction: Stir at 25°C for 3 hours. Monitor by TLC (Hexane/EtOAc 4:1).

  • Workup: Quench with saturated NH₄Cl (30 mL). Extract with DCM (2x). Wash organics with brine, dry over Na₂SO₄, and concentrate in vacuo (keep bath <30°C).

  • Purification: Flash chromatography (SiO₂, 0-10% EtOAc in Hexanes).

Mechanism Visualization

The following diagram illustrates the catalytic cycle where DMAP activates Boc₂O, allowing the sterically hindered carboxylic acid to attack without acidic activation.

DMAP_Cycle Start Boc2O Inter1 [Boc-DMAP]+ Activated Species Start->Inter1 DMAP Attack DMAP DMAP (Catalyst) DMAP->Inter1 Inter2 Mixed Anhydride Intermediate Inter1->Inter2 + Substrate - DMAP Substrate 2-Fluoronicotinic Acid Inter2->DMAP Recycle Product tert-Butyl 2-fluoronicotinate Inter2->Product t-BuOH Attack (Decarboxylation) Byproducts CO2 + t-BuOH Inter2->Byproducts

Figure 1: DMAP-catalyzed activation of Boc₂O allows esterification under neutral conditions, preserving the labile C-F bond.

Part 2: Functionalization (The SNAr Gateway)

The Problem: Steric Deactivation

While 2-fluoropyridines are typically highly reactive toward Nucleophilic Aromatic Substitution (SNAr), the tert-butyl ester at position C-3 exerts significant steric bulk. This hinders the approach of nucleophiles (amines) to the C-2 fluorine. High temperatures required to force this reaction often lead to ester pyrolysis (isobutylene loss).

Comparative Analysis: Activation Catalysts

To enable SNAr at lower temperatures, Lewis Acid catalysts are employed to activate the C-F bond by coordinating to the pyridine nitrogen.

CatalystRoleReaction TempYield (Amine Coupling)Notes
None (Thermal) N/A120°C+35%Significant ester decomposition observed.
Sc(OTf)₃ Lewis Acid60°C88% Excellent balance of activation vs. stability.
Yb(OTf)₃ Lewis Acid80°C82%Good, but requires slightly higher temp than Scandium.
CuI / L-Proline Metal Catalyst90°C55%Copper often coordinates to the ester, slowing reaction.
Protocol 2: Lewis Acid Catalyzed SNAr

Objective: Displacement of Fluorine with a primary amine (R-NH₂) while preserving the tert-butyl ester.

  • Mixture: Combine tert-butyl 2-fluoronicotinate (1.0 eq) and Sc(OTf)₃ (5 mol%) in Toluene (0.2 M).

  • Nucleophile: Add the amine (1.2 eq) and DIPEA (1.5 eq).

  • Reaction: Heat to 60°C for 6-12 hours.

  • Observation: The reaction turns from clear to pale yellow.

  • Workup: Filter through a celite pad (removes catalyst). Concentrate and purify via column chromatography.

Decision Matrix: Functionalization Pathways

This diagram guides the researcher on selecting the correct catalytic system based on the desired modification site.

Functionalization_Logic Center tert-Butyl 2-fluoronicotinate Goal_C2 Goal: Replace Fluorine (S_NAr) Center->Goal_C2 Goal_C5 Goal: C-5 Arylation (Assuming 5-Br precursor) Center->Goal_C5 Cond_C2_A Standard Amine Goal_C2->Cond_C2_A Cond_C2_B Weak Nucleophile Goal_C2->Cond_C2_B Cat_C2_A Use Sc(OTf)3 (5 mol%) Temp: 60°C Cond_C2_A->Cat_C2_A Cat_C2_B Use Pd(OAc)2 / BINAP (Buchwald-Hartwig) Cond_C2_B->Cat_C2_B Cond_C5 Preserve C-2 Fluorine Goal_C5->Cond_C5 Cat_C5 Use Pd(dppf)Cl2 Avoid Phosphine excess Cond_C5->Cat_C5 High Selectivity

Figure 2: Catalytic decision tree for regioselective functionalization. Sc(OTf)₃ is preferred for SNAr to avoid thermal ester loss.

References

  • Basel, Y., & Hassner, A. (2000).[1] Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols.[1][2][3] The Journal of Organic Chemistry.

  • Mazzotti, A. R., et al. (2013).[4] Palladium(III)-Catalyzed Fluorination of Arylboronic Acid Derivatives. Journal of the American Chemical Society.[1]

  • BenchChem Application Notes. (2025). Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines. BenchChem Protocols.

  • Common Organic Chemistry. (2025). Boc Protection Mechanism (Boc2O + DMAP).[1][3][5][6] Common Organic Chemistry Archives.

  • Senge, M. O., et al. (2019). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. Semantic Scholar.

Sources

Cost-benefit analysis of tert-Butyl 2-fluoronicotinate synthesis routes

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Synthesis Guide: tert-Butyl 2-Fluoronicotinate Subtitle: A Cost-Benefit Analysis of Direct Esterification vs. Halogen Exchange Routes

Executive Summary

For pharmaceutical researchers targeting tert-butyl 2-fluoronicotinate (CAS: 115309-57-4), the synthesis strategy depends entirely on the scale of operation and available equipment.

  • Route A (Direct Esterification) is the "Precision Route." It utilizes commercially available 2-fluoronicotinic acid and activates it under mild conditions using di-tert-butyl dicarbonate (Boc₂O).

    • Verdict: Best for Medicinal Chemistry/Lab Scale (<100g) . High reagent cost is offset by operational simplicity, mild conditions (avoiding thermal decomposition), and high purity.

  • Route B (Halogen Exchange/Halex) is the "Economy Route." It starts from the commodity chemical 2-chloronicotinic acid, performs a high-temperature fluorination, and then esterifies.

    • Verdict: Best for Process Development/Pilot Scale (>1kg) . It reduces raw material costs by ~60-70% but requires high-temperature reactors and rigorous safety protocols for fluoride handling.

Strategic Analysis

The target molecule combines two sensitive functionalities: a 2-fluoro group (susceptible to nucleophilic attack/hydrolysis) and a 3-tert-butyl ester (susceptible to acid-catalyzed cleavage and thermal elimination of isobutylene).

  • The Challenge: You cannot easily perform high-temperature nucleophilic fluorination (Halex) after forming the tert-butyl ester, as the required temperatures (>150°C) often exceed the decomposition threshold of the ester.

  • The Solution: The workflow must either start with the fluorine already in place (Route A) or install the fluorine before the sensitive ester formation (Route B).

Decision Matrix (DOT Visualization)

DecisionMatrix Start Start: Scale & Budget? ScaleSmall Lab Scale (<100g) High Budget / Tight Timeline Start->ScaleSmall ScaleLarge Pilot/Mfg Scale (>1kg) Cost Sensitive Start->ScaleLarge RouteA Route A: Direct Esterification (Boc Anhydride Method) ScaleSmall->RouteA EquipCheck High Temp (>180°C) & Fluoride Safety Available? ScaleLarge->EquipCheck OutcomeA High Yield, Low Labor High BOM Cost RouteA->OutcomeA RouteB Route B: Halex Sequence (Cl -> F Exchange) OutcomeB Low BOM Cost High Labor & Safety Overhead RouteB->OutcomeB EquipCheck->RouteA No (Safety Fallback) EquipCheck->RouteB Yes

Caption: Strategic decision tree for selecting the optimal synthesis route based on scale and facility capabilities.

Route A: The Precision Route (Boc₂O Activation)

This route leverages the "Steglich-type" activation using Di-tert-butyl dicarbonate (Boc₂O). Unlike acid chloride routes (which generate HCl that degrades the product) or isobutylene gas routes (which require autoclaves), this method is mild, bench-friendly, and generates only CO₂ and tert-butanol as byproducts.

Mechanism: DMAP catalyzes the attack of the carboxylate on Boc₂O, forming a mixed anhydride. This intermediate reacts with tert-butanol (generated in situ or added) to form the ester, driven by the release of CO₂.

Experimental Protocol
  • Reagents:

    • 2-Fluoronicotinic acid (1.0 equiv)

    • Di-tert-butyl dicarbonate (Boc₂O) (2.5 equiv)

    • 4-Dimethylaminopyridine (DMAP) (0.3 equiv - Catalytic)

    • Solvent: tert-Butanol (t-BuOH) or THF/t-BuOH mixture.

  • Procedure:

    • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

    • Dissolution: Add 2-fluoronicotinic acid (10 g, 70.9 mmol) and tert-butanol (100 mL). The acid may not fully dissolve initially.

    • Catalyst Addition: Add DMAP (2.6 g, 21.3 mmol).

    • Activation: Add Boc₂O (38.7 g, 177 mmol) portion-wise over 15 minutes. Caution: CO₂ gas evolution will occur.[1] Ensure the system is vented to a bubbler.

    • Reaction: Stir at 30–40°C for 12–18 hours. The solution should become clear as the intermediate forms and converts.

    • Quench: Dilute with Ethyl Acetate (200 mL) and wash with saturated NaHCO₃ (2 x 100 mL) to remove unreacted acid, followed by Brine (100 mL).

    • Purification: Dry over Na₂SO₄, concentrate in vacuo (keep bath <40°C). The residue is often pure enough (>95%) but can be filtered through a short silica plug (Hexane/EtOAc 9:1).

Critical Control Point: Do not heat above 50°C during reaction or workup. The 2-fluoro group activates the pyridine ring, making the ester slightly more prone to hydrolysis than standard benzoates.

Route B: The Economy Route (Halex Sequence)

This route targets the cost of goods sold (COGS). 2-Chloronicotinic acid is a commodity chemical (used in agrochemicals like Diflufenican) and is significantly cheaper than the fluoro-analog.

Mechanism: Nucleophilic Aromatic Substitution (S_NAr). The chlorine at position 2 is displaced by fluoride. This is best performed on the acid or methyl ester first, as the tert-butyl ester will likely decompose under the harsh Halex conditions.

Experimental Protocol
  • Step 1: Halogen Exchange (Halex)

    • Reagents: 2-Chloronicotinic acid, Potassium Fluoride (Spray-dried, anhydrous), Tetraphenylphosphonium bromide (Ph₄PBr - Phase Transfer Catalyst), Sulfolane (solvent).

    • Procedure:

      • Mix 2-chloronicotinic acid (50 g) and KF (2.5 equiv) in Sulfolane (250 mL).

      • Add Ph₄PBr (0.05 equiv).

      • Heat to 180°C for 6–8 hours under inert atmosphere. Note: Rigorous exclusion of water is required to prevent hydrolysis to the pyridone.

      • Cool to room temperature. Dilute with water and adjust pH to 3-4 to precipitate the 2-fluoronicotinic acid (or extract with EtOAc).

  • Step 2: Esterification

    • Proceed with the Route A protocol using the newly synthesized 2-fluoronicotinic acid.

Critical Control Point: The quality of the Anhydrous KF is paramount. "Spray-dried" KF has a higher surface area and reactivity than crystalline KF.

Head-to-Head Comparison

FeatureRoute A (Direct Esterification)Route B (Halex + Esterification)
Starting Material Cost High (~

800/kg)
Low (~

50/kg)
Step Count 1 Step2 Steps
Overall Yield 85–92%60–75% (cumulative)
Equipment Requirement Standard GlasswareHigh-Temp Reactor / Hastelloy (ideal)
Safety Profile Green: Mild gas evolution (CO₂)Amber: HF risk, High Temp, Solvent waste
Waste (E-Factor) Low (Mainly t-BuOH/Boc byproducts)High (Sulfolane/DMSO workup is difficult)

Synthesis Workflow Visualization

SynthesisPathways InputA 2-Fluoronicotinic Acid (Commercial) Product tert-Butyl 2-fluoronicotinate InputA->Product Route A InputA->Product Mild Esterification InputB 2-Chloronicotinic Acid (Commercial) InterB 2-Fluoronicotinic Acid (Synthesized) InputB->InterB Route B (Step 1) InputB->InterB SNAr (Halex) ReagentA Boc2O / DMAP 35°C ReagentB1 KF / Sulfolane 180°C ReagentB2 Boc2O / DMAP 35°C InterB->Product Route B (Step 2)

Caption: Comparative workflow showing the convergent nature of Route A versus the linear, lower-cost Route B.

References

  • Steglich Esterification & Variants: Neises, B.; Steglich, W. "Simple Method for the Esterification of Carboxylic Acids." Angew. Chem. Int. Ed.1978 , 17, 522–524. Link

  • Boc Anhydride Activation: Takeda, K., et al. "Convenient and Simple Esterification in Continuous-Flow Systems using g-DMAP." ChemSusChem2015 , 8, 3605. Link

  • Halex Reaction on Pyridines: Finger, G. C., et al. "Aromatic Fluorine Compounds. XXX. 2,6-Difluoropyridine and 2,6-Difluoro-3-chloropyridine." J. Org. Chem.1963 , 28, 1666. Link

  • Industrial Halex Conditions: Adams, D. J., et al. "Alkali Metal Fluorides in Halogen Exchange Reactions." Chem. Soc. Rev.1999 , 28, 225. Link

  • Safety of tert-Butyl Esters: "Safety Assessment of t-Butyl Alcohol and Esters." Cosmetic Ingredient Review (CIR). Link

Sources

Safety Operating Guide

Operational Guide: Proper Disposal of tert-Butyl 2-Fluoronicotinate

[1][2]

Operational Summary (Immediate Action)

For the researcher requiring immediate disposal instructions, follow this core directive:

  • Waste Classification: Halogenated Organic Waste .[1][2]

  • Primary Hazard: Irritant (Skin/Eye/Respiratory); potential for Hydrofluoric Acid (HF) evolution upon thermal decomposition or hydrolysis.[1][2]

  • Segregation: STRICTLY SEGREGATE from non-halogenated solvents and strong nucleophiles (amines, thiols).[1][2]

  • Disposal Method: High-temperature incineration (Rotary Kiln) via a licensed hazardous waste contractor.[1][2]

  • Container: High-Density Polyethylene (HDPE) or Glass.[1][2] Do not use metal containers if the waste stream is potentially acidic or wet (risk of corrosion).[1][2]

Chemical Profile & Hazard Identification

Understanding the chemical nature of tert-butyl 2-fluoronicotinate (CAS: 113843-56-0) is essential for safe handling.[1][2] This compound is a fluorinated pyridine ester commonly used as a scaffold in kinase inhibitor synthesis.[1][2]

Table 1: Physico-Chemical & Hazard Data[1][2]
PropertyDescription
Structure Pyridine ring with a Fluorine at C2 and a tert-butyl ester at C3.[1][2]
Molecular Formula C₁₀H₁₂FNO₂
Reactivity High SNAr Lability: The C2-fluorine is highly activated by the adjacent pyridine nitrogen and the electron-withdrawing ester group.[1][2] It reacts exothermically with nucleophiles.[1][2]
GHS Classification Warning H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[1][2]
Decomposition Thermal decomposition releases Nitrogen Oxides (NOx) and Hydrogen Fluoride (HF) .
Critical Safety Insight: The "Reactive Waste" Risk

Senior Scientist Note: The 2-fluoro position is susceptible to Nucleophilic Aromatic Substitution (SNAr).[1][2] If you mix this waste into a drum containing strong nucleophiles (e.g., unreacted amines, alkoxides, or thiols) from other processes, an exothermic reaction can occur inside the waste container , leading to pressure buildup or rupture.

[1][2] Rule: Always quench reaction mixtures containing this starting material before transferring to the waste drum.

Waste Segregation Decision Matrix

Effective disposal begins with segregation.[1][2] Halogenated waste requires specific incineration protocols (scrubbing for acid gases) and is significantly more expensive to dispose of than non-halogenated waste.[1][2]

Figure 1: Disposal Workflow Decision Tree

DisposalWorkflowStartWaste Generation:tert-Butyl 2-fluoronicotinateStateCheckPhysical State?Start->StateCheckSolidSolid Waste(Powder, contaminated gloves, silica)StateCheck->SolidSolidLiquidLiquid Waste(Mother liquor, reaction mixture)StateCheck->LiquidLiquidSegregationSegregation:HALOGENATED StreamSolid->SegregationQuenchCheckContains ReactiveNucleophiles?Liquid->QuenchCheckQuenchActionPROTOCOL C:Quench (Dilute Acid/Buffer)QuenchCheck->QuenchActionYes (Risk of Exotherm)QuenchCheck->SegregationNo (Stable)QuenchAction->SegregationContainerContainer:HDPE Carboy or Glass(Avoid Metal)Segregation->ContainerLabelLabeling:'Hazardous Waste - Halogenated'List: Fluorinated PyridineContainer->LabelFinalShipment:Incineration via EHS/ContractorLabel->Final

Caption: Operational workflow for segregating and packaging tert-butyl 2-fluoronicotinate waste.

Detailed Disposal Protocols

Protocol A: Solid Waste Disposal

Applicable to: Expired pure chemical, contaminated silica gel, spill cleanup materials, and PPE.[1][2]

  • Container Selection: Use a wide-mouth HDPE jar or a double-lined hazardous waste bag (polyethylene).[1][2]

  • Packing: Place the solid material directly into the container. Do not mix with incompatible solids (e.g., strong oxidizers).[1][2]

  • Labeling:

    • Primary Tag: "Hazardous Waste - Solid."[1][2]

    • Constituents: "Solid debris contaminated with tert-butyl 2-fluoronicotinate."[1][2]

    • Hazard Checkbox: "Toxic," "Irritant."[1][2]

  • Storage: Seal tightly. Store in the Satellite Accumulation Area (SAA) until pickup.[1][2]

Protocol B: Liquid Waste (Standard)

Applicable to: HPLC waste, mother liquors in DCM, Chloroform, or Ethyl Acetate.[1][2]

  • Segregation: Ensure the destination carboy is designated for Halogenated Solvents .[1][2][3][4]

    • Why? Even if dissolved in ethyl acetate (non-halogenated), the presence of the fluorinated pyridine classifies the entire mixture as halogenated for incineration purposes [1].[1][2]

  • Compatibility Check: Verify the carboy pH. Ideally, maintain neutral pH (6–8).[1][2]

  • Transfer: Pour waste into the carboy using a funnel. Avoid splashing.

  • Venting: Use a vented cap (e.g., Eco-Funnel) if available to prevent pressure buildup from minor off-gassing.[1][2]

Protocol C: Quenching Reactive Mixtures (Advanced)

Applicable to: Reaction mixtures where the fluorinated pyridine was treated with amines or bases but the reaction is incomplete.[1][2]

Objective: Prevent "runaway" SNAr reactions in the waste drum.

  • Cooling: Place the reaction vessel in an ice bath (0°C).

  • Quenching Agent: Slowly add a dilute acid solution (e.g., 1M HCl) or Ammonium Chloride (sat. aq.) to neutralize any excess base or nucleophile.[1][2]

    • Mechanism:[1][2][3][5][6][7] Protonation of the nucleophile (amine) renders it unreactive toward the fluoropyridine ring.[1][2]

  • Phase Separation: If an organic solvent was used, separate the organic layer.[1][2]

  • Disposal:

    • Organic Layer: Dispose as Halogenated Liquid Waste (Protocol B).[1][2]

    • Aqueous Layer: Check pH.[1][2][3] If neutral, dispose via aqueous waste stream (check local regulations regarding fluorides; often requires collection for off-site treatment due to fluoride content) [2].[1][2]

Regulatory Compliance & Labeling

Failure to label halogenated waste correctly is a top citation risk during EPA or EHS audits.[1][2]

RCRA Waste Codes (USA)

While tert-butyl 2-fluoronicotinate is not P-listed or U-listed by name, the waste mixture usually triggers the following codes:

  • D001 (Ignitable): If dissolved in flammable solvents (EtOAc, MeOH).[1][2]

  • F001/F002: If dissolved in spent halogenated solvents (DCM, Chloroform) [3].[1][2]

  • Characteristic Waste: If the waste is purely the solid chemical, it falls under "Hazardous Waste" due to toxicity/irritant properties, often managed under state-specific "002" or general organic waste codes.[1][2]

Labeling Requirements

Every container MUST have a label attached before the first drop of waste is added.[1][2][4]

  • Words: "Hazardous Waste."[1][2][4][5][6][8][9]

  • Composition: Must list "tert-butyl 2-fluoronicotinate" fully (no abbreviations/formulas).

Emergency Procedures: Spills

Scenario: A 5g bottle of solid tert-butyl 2-fluoronicotinate drops and shatters.[1][2]

  • Evacuate & Ventilate: Clear the immediate area.[1][2] The dust is a respiratory irritant.[1][2]

  • PPE: Wear nitrile gloves (double gloved), lab coat, and safety goggles.[1][2] If dust is visible, use an N95 or P100 respirator.[1][2]

  • Containment: Cover the spill with a spill pad or inert absorbent (Vermiculite).[1][2]

    • Do not use water immediately:[1][2] This may spread the contamination.[1][2]

  • Cleanup: Scoop the absorbent/glass mixture into a wide-mouth waste jar.

  • Decontamination: Wipe the surface with a soap/water solution.[1][2] Place the wipes in the same waste jar.

  • Disposal: Seal the jar and label as Solid Hazardous Waste (Halogenated Debris) .

References

  • United States Environmental Protection Agency (EPA). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions.[1][2] 40 CFR Part 261.[1][2][8] Available at: [Link][1][2]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Fluorinated Pyridines - Safety and Hazards.[1][2] PubChem.[1][2] Available at: [Link][1][2]

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.